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C31H26ClN3O3

Cat. No.: B12140327
M. Wt: 524.0 g/mol
InChI Key: UDEKBLBXUDQXHA-UHFFFAOYSA-N
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Description

C31H26ClN3O3 is a useful research compound. Its molecular formula is this compound and its molecular weight is 524.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H26ClN3O3 B12140327 C31H26ClN3O3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H26ClN3O3

Molecular Weight

524.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C31H26ClN3O3/c32-22-10-12-23(13-11-22)33-30(36)29-28(21-9-14-26-27(18-21)38-17-16-37-26)24-8-4-5-15-34-25(19-35(29)31(24)34)20-6-2-1-3-7-20/h1-3,6-7,9-14,18-19H,4-5,8,15-17H2,(H,33,36)

InChI Key

UDEKBLBXUDQXHA-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CN3C2=C(C1)C(=C3C(=O)NC4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Structural Elucidation of C31H26ClN3O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of the compound with the molecular formula C31H26ClN3O3. This molecule is identified as APJ receptor agonist 1 , a potent agonist for the apelin receptor, with potential applications in cardiovascular research.

Compound Identification

PropertyValue
Molecular Formula This compound
IUPAC Name [1,1'-Biphenyl]-2-carboxylic acid, 2'-(1H-benzimidazol-2-yl)-6'-chloro-4-[[[(1R)-1-phenylbutyl]amino]carbonyl]-, (1S)-
CAS Number 2287153-38-0
Molecular Weight 524.01 g/mol

Synthesis

A plausible synthetic route, based on common organic chemistry methodologies for similar structures, is outlined below.

Logical Synthesis Workflow

Synthesis_Workflow cluster_0 Biphenyl Carboxylic Acid Synthesis cluster_1 Benzimidazole Amine Synthesis cluster_2 Final Amide Coupling A Substituted Bromobenzene C Suzuki Coupling A->C B Substituted Phenylboronic Acid B->C D Biphenyl Intermediate C->D E Carboxylation D->E F Biphenyl Carboxylic Acid E->F M Amide Bond Formation F->M Activation G o-Phenylenediamine I Condensation G->I H Carboxylic Acid Derivative H->I J Benzimidazole Intermediate I->J K Functional Group Interconversion J->K L Benzimidazole Amine K->L L->M Coupling N This compound M->N Structural_Elucidation A Synthesized this compound B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D X-ray Crystallography A->D If single crystal obtained E Molecular Weight and Formula Confirmation B->E F Connectivity and 2D Structure C->F G 3D Structure and Stereochemistry D->G H Final Structure Confirmation E->H F->H G->H

Spectroscopic analysis of C31H26ClN3O3 using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the hypothetical organic compound with the molecular formula C31H26ClN3O3. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, present illustrative data in a structured format, and visualize the experimental workflows. This document is intended to serve as a practical resource for professionals engaged in the structural characterization of novel chemical entities.

Hypothetical Compound Structure

For the purpose of this guide, a plausible chemical structure for this compound has been conceptualized to generate a realistic spectroscopic dataset. The proposed structure is N-(4-chlorophenyl)-2-(4-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-N-phenethylacetamide . This structure contains a variety of chemical environments that are well-suited for demonstration of NMR and MS techniques.

Spectroscopic Data

The following tables summarize the hypothetical spectroscopic data for this compound. This data is generated for illustrative purposes to guide researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.85d8.52HAr-H
7.60d8.52HAr-H
7.45 - 7.30m-9HAr-H
7.20d8.02HAr-H
7.05d8.02HAr-H
6.90d9.02HAr-H
4.80s-2HO-CH₂-C=O
4.10t7.02HN-CH₂-CH₂-Ar
3.40s-1HPyrazole CH
2.95t7.02HN-CH₂-CH₂-Ar

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
169.5C=O (amide)
165.0C=O (pyrazole)
158.0Ar-C (para to O)
145.2Ar-C (ipso to pyrazole)
142.0Ar-C (ipso to N)
138.5Ar-C (ipso to CH₂)
134.0Ar-C (ipso to Cl)
130.0 - 120.0Ar-CH
95.0Pyrazole CH
67.0O-CH₂
50.5N-CH₂
35.0N-CH₂-CH₂
Mass Spectrometry (MS) Data

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z"Found" m/z
[M+H]⁺536.1735536.1739
[M+Na]⁺558.1554558.1558

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion for elemental composition confirmation.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode to detect protonated molecules ([M+H]⁺).

    • Set the mass range to cover the expected molecular weight (e.g., m/z 100-1000).

    • Acquire data for a sufficient duration to obtain a stable and high-quality mass spectrum.

    • Use an internal or external calibrant to ensure high mass accuracy.

  • Data Analysis:

    • Process the acquired spectrum to identify the monoisotopic peak of the molecular ion.

    • Compare the measured accurate mass to the theoretical mass calculated for the elemental formula this compound (+H for the protonated species). The difference should be within a few parts per million (ppm).

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows in the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_data Data Processing & Elucidation Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve MS_Sample Prepare Dilute Solution Sample->MS_Sample Transfer Transfer to NMR Tube Dissolve->Transfer NMR 500 MHz NMR Transfer->NMR H1_NMR 1H NMR Acquisition NMR->H1_NMR C13_NMR 13C NMR Acquisition NMR->C13_NMR Process_NMR Process NMR Data H1_NMR->Process_NMR C13_NMR->Process_NMR HRMS ESI-TOF MS MS_Sample->HRMS Acquire_MS Data Acquisition HRMS->Acquire_MS Process_MS Process MS Data Acquire_MS->Process_MS Structure Structure Elucidation Process_NMR->Structure Process_MS->Structure

Caption: Experimental Workflow for Spectroscopic Analysis.

logical_relationship cluster_info Information Derived cluster_interpretation Structural Interpretation MF Molecular Formula (this compound) DBE Degree of Unsaturation MF->DBE calculates H1 1H NMR (Proton Environment) FG Functional Groups H1->FG identifies Connectivity Connectivity (2D NMR) H1->Connectivity suggests C13 13C NMR (Carbon Skeleton) C13->FG identifies C13->Connectivity suggests MS HRMS (Accurate Mass) MS->MF confirms Final Final Structure DBE->Final FG->Final Connectivity->Final

Caption: Logical Flow of Structure Elucidation.

The Double-Edged Sword: Unraveling the Biological Activity of Chlorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Chlorinated organic compounds, a broad class of chemicals characterized by the presence of at least one covalently bonded chlorine atom, represent a significant area of study in toxicology, pharmacology, and drug development. Their widespread industrial use, environmental persistence, and diverse biological effects necessitate a thorough understanding of their mechanisms of action. This technical guide provides an in-depth analysis of the biological activities of these compounds, focusing on their cytotoxic and genotoxic potential, and their interactions with key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the field.

Cytotoxicity and Genotoxicity: Quantifying the Impact

The biological activity of chlorinated organic compounds is often initially assessed through their cytotoxic (cell-killing) and genotoxic (DNA-damaging) effects. These parameters are crucial for understanding the potential toxicity of environmental contaminants and for identifying potential therapeutic agents in drug discovery.

In Vitro Cytotoxicity Assessment

A variety of in vitro assays are employed to determine the concentration at which a compound exerts a toxic effect on cultured cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance that reduces a specific biological or biochemical function by 50%. The following tables summarize the IC50 values for various chlorinated organic compounds across different cell lines.

Table 1: Cytotoxicity of Chlorinated Phenols in L929 Fibroblast Cells

Compound24-hour IC50 (mmol/L)48-hour IC50 (mmol/L)
4-Chlorophenol (CP)2.18[1]1.18[1]
2,4-Dichlorophenol (DCP)0.83[1]0.13[1]
2,3,4-Trichlorophenol (TCP)0.46[1]0.08[1]
Pentachlorophenol (PCP)0.11[1]0.06[1]

Table 2: Cytotoxicity of Organochlorine Pesticides on Various Cell Lines

PesticideCell LineIC50 (M)
DichlofluanidAverage of 4 cell lines10^-3.94[2]
TolylfluanidAverage of 4 cell lines10^-3.69[2]
EndosulfanAverage of 4 cell lines10^-3.24[2]
TriallateAverage of 4 cell lines10^-3.12[2]
SimazineAverage of 4 cell lines10^-1.78[2]

Table 3: Cytotoxicity of Polychlorinated Biphenyls (PCBs) on Human Corneal Epithelial Cells (HCEpiCs)

CompoundConcentration (µg/mL)Cell Viability Reduction
Aroclor 12540.5~24%[3]
Aroclor 12541~30%[3]
Aroclor 125410~39%[3]
Aroclor 125450~61%[3]

Experimental Protocols: Methodologies for Assessing Biological Activity

Reproducible and reliable data are the cornerstones of scientific research. This section provides detailed protocols for key in vitro assays used to evaluate the biological activity of chlorinated organic compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated organic compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_plate 96-Well Plate Seed Cells 1. Seed Cells Add Compound 2. Add Test Compound Seed Cells->Add Compound Incubate 3. Incubate Add Compound->Incubate Add MTT 4. Add MTT Reagent Incubate->Add MTT Incubate_MTT 5. Incubate Add MTT->Incubate_MTT Add Solubilizer 6. Add Solubilizer Incubate_MTT->Add Solubilizer Read Absorbance 7. Read Absorbance Add Solubilizer->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis IC50 Value IC50 Value Data Analysis->IC50 Value

MTT Assay Workflow Diagram.
Comet Assay for Genotoxicity

The single-cell gel electrophoresis or "Comet" assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail."

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Comet_Assay_Workflow Cell Suspension 1. Cell Suspension Mix with Agarose 2. Mix with Agarose Cell Suspension->Mix with Agarose Layer on Slide 3. Layer on Slide Mix with Agarose->Layer on Slide Lysis 4. Lysis Layer on Slide->Lysis Electrophoresis 5. Electrophoresis Lysis->Electrophoresis Staining 6. Staining Electrophoresis->Staining Microscopy 7. Fluorescence Microscopy Staining->Microscopy Image Analysis Image Analysis Microscopy->Image Analysis DNA Damage Quantification DNA Damage Quantification Image Analysis->DNA Damage Quantification

Comet Assay Workflow Diagram.
GABA-A Receptor Radioligand Binding Assay

This assay measures the ability of a compound to bind to the gamma-aminobutyric acid type A (GABA-A) receptor, a key target for many neurotoxic organochlorine pesticides. It involves the use of a radiolabeled ligand that specifically binds to the receptor.

Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound in a multi-well plate.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

GABAR_Binding_Assay Membrane Prep 1. Membrane Preparation Incubation 2. Incubation with Radioligand & Test Compound Membrane Prep->Incubation Filtration 3. Filtration Incubation->Filtration Washing 4. Washing Filtration->Washing Scintillation Counting 5. Scintillation Counting Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

GABA-A Receptor Binding Assay Workflow.

Mechanisms of Action: Signaling Pathway Perturbations

Chlorinated organic compounds exert their biological effects by interacting with and disrupting various cellular signaling pathways. Understanding these interactions is critical for predicting their toxicity and for developing targeted therapeutic interventions.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many planar chlorinated aromatic hydrocarbons, such as dioxins and some polychlorinated biphenyls (PCBs), are potent activators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Pathway Description:

  • Ligand Binding: In the cytoplasm, the chlorinated organic compound binds to the AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.

  • Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its translocation into the nucleus.

  • Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

  • DNA Binding and Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.

  • Biological Response: This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in the metabolism of xenobiotics. Chronic activation of this pathway can lead to a range of toxic effects, including carcinogenicity.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COC Chlorinated Organic Compound AhR_complex AhR-Hsp90 Complex COC->AhR_complex 1. Binding AhR_ligand Activated AhR AhR_complex->AhR_ligand 2. Nuclear Translocation AhR_ARNT AhR/ARNT Heterodimer AhR_ligand->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE 4. Binding Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Biological_Response Biological Response (Toxicity) Gene_Transcription->Biological_Response

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Organochlorine pesticides have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of cell proliferation, differentiation, and apoptosis. The activation of the ERK1/2 and JNK pathways, but not the p38 MAPK pathway, has been observed in response to some organochlorines. This activation is often mediated by the generation of reactive oxygen species (ROS).

MAPK_Signaling_Pathway COC Organochlorine Pesticide ROS Reactive Oxygen Species (ROS) COC->ROS PKC PKC COC->PKC JNK JNK COC->JNK Raf Raf ROS->Raf PKC->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

MAPK Signaling Pathway Activation by Organochlorines.
Wnt/β-Catenin Signaling Pathway

Recent studies have implicated short-chain chlorinated paraffins (SCCPs) in the disruption of the Wnt/β-catenin signaling pathway, leading to mitochondrial dysfunction and pyroptosis (a form of programmed cell death) in hepatocytes.

Pathway Description:

  • Inhibition of Wnt Signaling: SCCPs can downregulate the Wnt/β-catenin signaling pathway.

  • β-Catenin Degradation: In the absence of a Wnt signal, a "destruction complex" (composed of APC, Axin, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.

  • Mitochondrial Fission: The downregulation of β-catenin leads to an increase in mitochondrial fission (division).

  • Mitochondrial Dysfunction: Excessive mitochondrial fission results in mitochondrial dysfunction.

  • NLRP3 Inflammasome Activation and Pyroptosis: Mitochondrial dysfunction can activate the NLRP3 inflammasome, leading to the activation of caspase-1 and subsequent pyroptosis, ultimately causing cell death.

Wnt_Signaling_Pathway SCCPs Short-Chain Chlorinated Paraffins (SCCPs) Wnt_Signal Wnt Signaling SCCPs->Wnt_Signal Inhibits Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Wnt_Signal->Destruction_Complex Inhibits Beta_Catenin β-Catenin Wnt_Signal->Beta_Catenin Stabilizes Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Mitochondrial_Fission Mitochondrial Fission Beta_Catenin->Mitochondrial_Fission Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Fission->Mitochondrial_Dysfunction NLRP3 NLRP3 Inflammasome Activation Mitochondrial_Dysfunction->NLRP3 Pyroptosis Pyroptosis NLRP3->Pyroptosis

Wnt/β-Catenin Pathway Disruption by SCCPs.

Conclusion

The biological activity of chlorinated organic compounds is multifaceted, ranging from direct cytotoxicity and genotoxicity to the intricate modulation of key cellular signaling pathways. The data and protocols presented in this guide underscore the importance of a multi-pronged approach to understanding their effects. For toxicologists, this knowledge is vital for assessing the risks associated with environmental exposure. For drug development professionals, the diverse mechanisms of action of these compounds offer a rich landscape for the discovery of novel therapeutic agents, particularly in the field of oncology. Further research into the structure-activity relationships and the complex interplay between different signaling pathways will continue to be a critical area of investigation.

References

An In-depth Technical Guide to the Computational Modeling and Theoretical Chemistry of a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C31H26ClN3O3 could not be definitively identified from available public data sources. Therefore, this guide utilizes the well-characterized tyrosine kinase inhibitor, Imatinib (C29H31N7O) , as a representative example to illustrate the principles of computational modeling, theoretical chemistry, and experimental design in drug development. The methodologies and data presented here are based on published research on Imatinib and serve as a template for the type of analysis that could be applied to a novel compound with a similar mechanism of action.

Introduction to Imatinib

Imatinib is a targeted cancer therapy classified as a tyrosine kinase inhibitor.[1][2][3] It has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][3] Its mechanism of action involves the specific inhibition of the Bcr-Abl fusion protein in CML and the c-KIT receptor tyrosine kinase in GIST.[1][4][5] By blocking the ATP-binding site of these kinases, Imatinib prevents the phosphorylation of their downstream targets, thereby inhibiting cancer cell proliferation and inducing apoptosis.[4][5]

Computational Modeling of Imatinib

Computational modeling plays a crucial role in understanding the molecular interactions of Imatinib with its target kinases and in predicting potential resistance mechanisms.

Molecular Docking and Binding Site Analysis

Molecular docking simulations are employed to predict the binding orientation and affinity of Imatinib within the ATP-binding pocket of the Abl kinase domain. These studies have been instrumental in elucidating the structural basis for Imatinib's high specificity.

Table 1: Key Intermolecular Interactions of Imatinib with Abl Kinase

Interacting Residue (Abl Kinase)Type of InteractionImatinib Moiety Involved
Thr315Hydrogen BondPyrimidine nitrogen
Met318van der WaalsPhenyl ring
Ile360van der WaalsPyridinyl ring
His361π-π StackingPhenyl ring
Asp381Hydrogen BondAmide group
Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the Imatinib-kinase complex over time. These simulations can reveal conformational changes that are not apparent in static crystal structures and can help in understanding the mechanisms of drug resistance arising from mutations in the kinase domain.[6] For instance, MD simulations have been used to study how mutations can alter the flexibility of the binding pocket, leading to a reduced affinity for Imatinib.[6]

Theoretical Chemistry of Imatinib

Theoretical chemistry methods, particularly quantum mechanics (QM), are used to study the electronic properties of Imatinib and its interactions with the target protein at a more fundamental level.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the preferred conformation of Imatinib in different environments (e.g., in solution versus in the protein binding site).[7][8] These calculations have shown that Imatinib can exist in both an extended and a folded conformation, with the extended conformation being more stable in the bound state.[7][8]

Table 2: Calculated Properties of Imatinib

PropertyValueMethod
Dipole Moment5.8 DDFT (B3LYP/6-31G)
HOMO-LUMO Gap3.5 eVDFT (B3LYP/6-31G)
pKa (piperazine)8.1Experimental

Signaling Pathways and Experimental Workflows

Bcr-Abl Signaling Pathway Inhibition by Imatinib

The primary mechanism of action of Imatinib in CML is the inhibition of the Bcr-Abl signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by Imatinib.

Caption: Inhibition of the Bcr-Abl signaling pathway by Imatinib.

Experimental Workflow for Assessing Imatinib Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a kinase inhibitor like Imatinib in a laboratory setting.

Experimental_Workflow cluster_workflow In Vitro Efficacy Assessment Cell_Culture 1. CML Cell Line Culture (e.g., K562) Drug_Treatment 2. Treatment with Imatinib (Dose-response) Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT Assay) Drug_Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (e.g., Flow Cytometry) Drug_Treatment->Apoptosis_Assay Western_Blot 5. Western Blot Analysis (Phospho-Crkl) Drug_Treatment->Western_Blot Data_Analysis 6. Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for in vitro evaluation of Imatinib.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of Imatinib (e.g., 0.01 to 10 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

Western Blot Analysis for Bcr-Abl Activity
  • Cell Lysis: Lyse Imatinib-treated and untreated K562 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against phospho-Crkl (a downstream target of Bcr-Abl) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The comprehensive analysis of Imatinib through computational modeling, theoretical chemistry, and experimental validation has provided a deep understanding of its mechanism of action and has guided its successful clinical application. This integrated approach serves as a powerful paradigm in modern drug discovery and development for identifying and optimizing novel therapeutic agents. For any new chemical entity, such as one with the molecular formula this compound, a similar multi-faceted investigation would be essential to characterize its properties and potential as a therapeutic agent.

References

The Architectural Grandeur of Nature: A Technical Guide to the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules, particularly natural products, stands as a testament to the ingenuity of chemical science. These intricate molecular architectures, sculpted by evolution, often possess potent and selective biological activities, making them invaluable starting points for drug discovery and development. However, their structural complexity presents formidable challenges to the synthetic chemist. This in-depth technical guide explores the core challenges inherent in the synthesis of such molecules and delves into the modern strategies and methodologies developed to overcome them. We will examine key reactions, provide detailed experimental protocols, and present quantitative data to offer a comprehensive resource for professionals in the field.

The Everest of Synthesis: Core Challenges

The construction of complex organic molecules is a multifaceted endeavor fraught with challenges that test the limits of current synthetic capabilities. These challenges can be broadly categorized as follows:

  • Stereochemical Complexity: Many natural products possess a multitude of stereocenters. The precise control of both relative and absolute stereochemistry throughout a lengthy synthetic sequence is a paramount challenge. A single error in stereocontrol can lead to the formation of a diastereomer or enantiomer with vastly different or even nonexistent biological activity.

  • Functional Group Compatibility: Complex molecules are often adorned with a diverse array of functional groups, each with its own reactivity profile. Orchestrating a synthetic sequence that is tolerant of these functionalities, often requiring the strategic use of protecting groups, adds significant complexity and steps to a synthesis.[1]

  • Ring System Construction: Natural products frequently feature complex polycyclic and heterocyclic ring systems, including strained or unusual ring sizes. The development of methodologies for the efficient and stereocontrolled construction of these frameworks is a constant area of innovation.

  • Step Economy and Overall Yield: The total synthesis of a complex molecule can often involve dozens of individual chemical transformations.[2] The overall yield of such a sequence is the product of the yields of each step, meaning that even high-yielding individual reactions can lead to a minuscule overall yield. Maximizing "step economy" – achieving the target molecule in the fewest possible steps – is a key driver of modern synthetic strategy.[3]

  • Scalability: A synthesis that is successful on a milligram scale in a research laboratory may not be readily scalable to the gram or kilogram quantities required for preclinical and clinical studies. Issues such as reagent cost, reaction conditions (e.g., high dilution, cryogenic temperatures), and purification methods can become significant obstacles on a larger scale.

Modern Armamentarium: Key Synthetic Strategies

In response to these challenges, the field of organic synthesis has witnessed the development of powerful and elegant strategies that have revolutionized the way chemists approach complex molecule synthesis.

C-H Activation: Transforming the Mundane into the Valuable

Traditionally, carbon-hydrogen bonds were considered inert and not readily amenable to selective functionalization. The advent of transition-metal-catalyzed C-H activation has paradigm-shifted this view, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds.[4] This strategy offers remarkable potential for increasing step economy by eliminating the need for pre-functionalization of starting materials.

Key Features of C-H Activation:

  • Increased Step Economy: Bypasses traditional multi-step sequences for introducing functionality.

  • Novel Retrosynthetic Disconnections: Enables the design of more direct and efficient synthetic routes.

  • Late-Stage Functionalization: Allows for the modification of complex molecules at a late stage in the synthesis, which is particularly valuable for generating analogues for structure-activity relationship (SAR) studies.[5]

A prominent example is the use of palladium catalysis for the arylation of C-H bonds, a powerful tool for the construction of biaryl motifs prevalent in pharmaceuticals and natural products.[6][7][8]

Olefin Metathesis: A Powerful Tool for Carbon-Carbon Bond Formation

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has become an indispensable tool in the synthesis of complex molecules. The development of well-defined and functional-group-tolerant ruthenium catalysts, such as the Grubbs catalysts, has propelled this reaction to the forefront of organic synthesis.[9]

Key Applications of Olefin Metathesis:

  • Ring-Closing Metathesis (RCM): A highly effective method for the formation of cyclic compounds, including macrocycles, which are common in natural products.[1][10]

  • Cross-Metathesis (CM): Enables the coupling of two different alkenes, providing a versatile method for C-C bond formation.

  • Enyne Metathesis: A variation that involves the reaction of an alkene and an alkyne to form a 1,3-diene.

The strategic application of RCM, for instance, has enabled the synthesis of numerous complex natural products with challenging macrocyclic architectures.[11]

Case Study: The Total Synthesis of Platensimycin

Platensimycin, a potent antibiotic with a novel mode of action, has been a popular target for total synthesis, showcasing the application of modern synthetic strategies. Its complex, cage-like structure presents a significant synthetic challenge.

Below is a comparative summary of key quantitative data from two different total syntheses of (-)-Platensimycin, illustrating the impact of strategic choices on the overall efficiency.

Synthetic RouteKey StrategyLongest Linear Sequence (Steps)Overall Yield (%)Reference
Nicolaou et al.Rhodium-catalyzed asymmetric cycloisomerization14~5[12]
Lee et al.Rhodium-catalyzed carbonyl ylide cycloaddition15Not explicitly stated, formal synthesis[13]

Note: Overall yields are often difficult to directly compare due to variations in reporting and the nature of the steps included (e.g., protecting group manipulations).

Experimental Protocols

Providing detailed and reproducible experimental protocols is crucial for the advancement of synthetic chemistry. Below are representative protocols for two of the key reaction types discussed.

Palladium-Catalyzed C-H Arylation of an Unactivated Arene

This protocol is adapted from a procedure for the intramolecular C-H arylation to form dibenzofurans.[14]

Reaction: Synthesis of Dibenzofuran from 2-biphenylol mesylate

Materials:

  • 2-Biphenylol mesylate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype, 0.10 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-biphenylol mesylate, Pd(OAc)₂, dcype, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzofuran.

Ring-Closing Metathesis (RCM) using Grubbs Catalyst

This protocol is a general procedure for the RCM of a diene to form a cyclic alkene.[15]

Reaction: Cyclization of Diethyl Diallylmalonate

Materials:

  • Diethyl diallylmalonate (1.0 equiv)

  • Grubbs Catalyst®, 2nd Generation (0.01-0.05 equiv)

  • Dichloromethane (DCM), anhydrous and degassed

Procedure:

  • Dissolve diethyl diallylmalonate in anhydrous and degassed DCM in an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. The concentration is typically between 0.01 and 0.1 M.

  • Add the Grubbs Catalyst® to the solution.

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclic product.

Visualizing Complexity: Pathways and Workflows

Diagrammatic representations of complex systems are invaluable for understanding the intricate relationships between different components. The following diagrams, generated using the DOT language, illustrate key concepts in the synthesis and application of complex organic molecules.

Retrosynthetic Analysis of Oseltamivir (Tamiflu)

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a complex target molecule by working backward from the final product to simpler, commercially available starting materials.[3]

Retrosynthesis_Oseltamivir Oseltamivir Oseltamivir Intermediate1 Cyclohexene carboxylate Oseltamivir->Intermediate1 Amide formation Intermediate2 Azide intermediate Intermediate1->Intermediate2 Reduction of azide, esterification Intermediate3 Epoxide Intermediate2->Intermediate3 Azide opening of epoxide Shikimic_Acid Shikimic Acid Intermediate3->Shikimic_Acid Epoxidation

Caption: Retrosynthetic analysis of the antiviral drug Oseltamivir.

Catalytic Cycle of Grubbs Catalyst in Olefin Metathesis

Understanding the catalytic cycle of a reaction is fundamental to optimizing reaction conditions and predicting outcomes. This diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis catalyzed by a ruthenium carbene complex.[16]

Grubbs_Catalytic_Cycle Catalyst [Ru]=CH-R¹ Metallocyclobutane1 Metallocyclobutane Intermediate 1 Catalyst->Metallocyclobutane1 Alkene R²-CH=CH-R³ Alkene->Metallocyclobutane1 Metallocyclobutane2 Metallocyclobutane Intermediate 2 New_Carbene [Ru]=CH-R² Metallocyclobutane1->New_Carbene New_Alkene1 R¹-CH=CH-R³ Metallocyclobutane1->New_Alkene1 New_Carbene->Metallocyclobutane2 Metallocyclobutane2->Catalyst Regeneration New_Alkene2 R²-CH=CH-R² Metallocyclobutane2->New_Alkene2

Caption: Catalytic cycle for olefin metathesis with a Grubbs catalyst.

The mTOR Signaling Pathway and Natural Product Intervention

Many complex natural products exert their biological effects by modulating key cellular signaling pathways. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation and is a common target for anticancer drugs.[9][17][18][19]

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT Akt PI3K->AKT TSC_complex TSC1/TSC2 Complex AKT->TSC_complex Inhibits Rheb Rheb-GTP TSC_complex->Rheb Inhibits Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Rapamycin Rapamycin (Natural Product) Rapamycin->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

Conclusion and Future Outlook

The synthesis of complex organic molecules continues to be a vibrant and challenging frontier in chemical science. The development of innovative strategies such as C-H activation and olefin metathesis has dramatically expanded the synthetic chemist's toolbox, enabling the construction of previously inaccessible molecular architectures. The ongoing pursuit of "ideal" syntheses, characterized by high step economy, efficiency, and sustainability, will continue to drive innovation in the field. As our understanding of biological pathways deepens, the ability to synthesize complex natural products and their analogues will play an ever more critical role in the discovery and development of new medicines to address unmet medical needs. The synergy between synthetic chemistry, catalysis, and chemical biology promises a future where the synthesis of any desired complex molecule is not only feasible but also efficient and scalable.

References

An In-depth Technical Guide to the Initial Toxicity Screening of Novel Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrogen-containing heterocycles are fundamental scaffolds in modern medicinal chemistry, forming the core of a vast number of approved drugs.[1][2] Their structural diversity and ability to interact with a wide range of biological targets make them privileged structures in drug discovery.[1][2] However, this chemical diversity also necessitates a robust and early assessment of their potential toxicity to mitigate late-stage failures in drug development. This guide provides a comprehensive overview of the core in silico and in vitro methodologies for the initial toxicity screening of these novel compounds.

In Silico Toxicity Prediction: The First Line of Defense

Before synthesis, computational (in silico) models offer a rapid and cost-effective means to predict the toxic potential of novel nitrogen-containing heterocycles based on their chemical structure.[3] These methods utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3][4]

  • Key Applications:

    • Early identification of potential liabilities such as carcinogenicity, cytotoxicity, and cardiotoxicity.[5]

    • Prioritization of compounds for synthesis and in vitro testing.[5]

    • Reduction in the reliance on animal testing in the early stages of drug discovery.[3]

Hypothetical In Silico ADMET Prediction for Novel Heterocycles
Compound IDStructurePredicted hERG Inhibition (pIC50)Predicted Ames MutagenicityPredicted Oral LD50 (mg/kg)
NCH-001Imidazole derivative4.2Negative1500
NCH-002Pyridine derivative6.8Positive350
NCH-003Triazole derivative5.1Negative2000

In Silico Screening Workflow

cluster_0 In Silico Toxicity Screening Virtual Compound Library Virtual Compound Library QSAR Modeling QSAR Modeling Virtual Compound Library->QSAR Modeling Chemical Structures ADMET Prediction ADMET Prediction QSAR Modeling->ADMET Prediction Predictive Models Toxicity Database Comparison Toxicity Database Comparison ADMET Prediction->Toxicity Database Comparison Predicted Endpoints Prioritization Prioritization Toxicity Database Comparison->Prioritization Risk Assessment Synthesis & In Vitro Testing Synthesis & In Vitro Testing Prioritization->Synthesis & In Vitro Testing Lead Candidates

Caption: Workflow for in silico toxicity prediction of novel compounds.

In Vitro Cytotoxicity Assays: Assessing Cell Viability

In vitro cytotoxicity assays are essential for evaluating the general toxicity of novel compounds on living cells.[6][7] These assays measure parameters like cell membrane integrity and metabolic activity to determine the concentration at which a compound exhibits toxic effects.[8][9]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9]

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the novel nitrogen-containing heterocycles (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hypothetical Cytotoxicity Data (IC50 Values in µM)
Compound IDHepG2 (Liver)HEK293 (Kidney)
NCH-001> 100> 100
NCH-00215.225.8
NCH-00385.492.1

Cytotoxicity Assay Workflow

cluster_1 In Vitro Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Incubation Compound Incubation Cell Seeding->Compound Incubation 24h Viability/Toxicity Assay Viability/Toxicity Assay Compound Incubation->Viability/Toxicity Assay 24-72h Data Acquisition Data Acquisition Viability/Toxicity Assay->Data Acquisition e.g., Absorbance IC50 Determination IC50 Determination Data Acquisition->IC50 Determination Data Analysis

Caption: General workflow for in vitro cytotoxicity screening.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[10][11] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine.[10][11] The test measures the ability of a compound to cause mutations that restore the bacteria's ability to produce histidine.[10][11]

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Bacterial Culture: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.[10]

  • Metabolic Activation (Optional): Prepare an S9 mix from rat liver homogenate to simulate mammalian metabolism.[10]

  • Plate Incorporation: To molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[12] Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates mutagenic potential.

Hypothetical Ames Test Results
Compound IDConcentration (µ g/plate )TA98 (-S9) RevertantsTA98 (+S9) RevertantsTA100 (-S9) RevertantsTA100 (+S9) RevertantsMutagenic Potential
NCH-001102530120135Negative
NCH-00210150250450600Positive
NCH-003103035130140Negative
Negative Control02228115130-
Positive Control-45080012001500-

Ames Test Logical Workflow

cluster_2 Ames Test Workflow His- Bacteria His- Bacteria Incubation Incubation His- Bacteria->Incubation Test Compound Test Compound Test Compound->Incubation S9 Mix S9 Mix S9 Mix->Incubation Revertant Colonies Revertant Colonies Incubation->Revertant Colonies Histidine-free medium Mutagenicity Assessment Mutagenicity Assessment Revertant Colonies->Mutagenicity Assessment Colony Count

Caption: Logical workflow of the Ames test for mutagenicity.

Cardiotoxicity Screening: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14][15] Therefore, early screening for hERG channel inhibition is a critical step in safety pharmacology.[14]

Experimental Protocol: Automated Patch-Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel activity compared to traditional manual patch-clamping.[16]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[16]

  • Compound Preparation: Prepare a dilution series of the test compounds.

  • Automated Patch-Clamping: The instrument performs automated cell capture, sealing, and whole-cell recording.

  • Data Acquisition: Record hERG currents in the absence and presence of the test compound at various concentrations.[15]

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.[15]

Hypothetical hERG Inhibition Data
Compound IDhERG IC50 (µM)
NCH-00135.2
NCH-0020.8
NCH-003> 50

hERG-Related Cardiotoxicity Pathway

cluster_3 hERG Inhibition and Cardiotoxicity Novel Compound Novel Compound hERG K+ Channel hERG K+ Channel Novel Compound->hERG K+ Channel Inhibition Delayed Rectifier K+ Current Delayed Rectifier K+ Current hERG K+ Channel->Delayed Rectifier K+ Current Reduced Current Cardiac Action Potential Cardiac Action Potential Delayed Rectifier K+ Current->Cardiac Action Potential Prolonged Repolarization QT Interval Prolongation QT Interval Prolongation Cardiac Action Potential->QT Interval Prolongation Arrhythmia (Torsades de Pointes) Arrhythmia (Torsades de Pointes) QT Interval Prolongation->Arrhythmia (Torsades de Pointes) Increased Risk

Caption: Signaling pathway of hERG inhibition leading to cardiotoxicity.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism, making it susceptible to toxicity.[17] In vitro assays using liver-derived cells can provide early indications of potential hepatotoxicity.[18]

Experimental Protocol: In Vitro Hepatotoxicity Assay
  • Cell Culture: Use human hepatoma cells (e.g., HepG2) or primary human hepatocytes.[18][19]

  • Compound Treatment: Expose the cells to a range of concentrations of the novel compounds for 24-72 hours.

  • Toxicity Endpoints: Measure key indicators of liver cell injury, such as:

    • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) release: Measured from the cell culture supernatant.

    • Glutathione (GSH) levels: An indicator of oxidative stress.

    • ATP levels: A measure of mitochondrial function.

  • Data Analysis: Compare the levels of toxicity markers in treated cells to those in vehicle-treated control cells.

Hypothetical Hepatotoxicity Data
Compound IDConcentration (µM)ALT Release (% of Control)GSH Depletion (% of Control)
NCH-00150110%95%
NCH-00250250%45%
NCH-00350125%88%

Xenobiotic Metabolism in Hepatocytes

cluster_4 Xenobiotic Metabolism and Hepatotoxicity Lipophilic Compound Lipophilic Compound Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) Lipophilic Compound->Phase I Metabolism (CYP450) Reactive Metabolite Reactive Metabolite Phase I Metabolism (CYP450)->Reactive Metabolite Phase II Metabolism (Conjugation) Phase II Metabolism (Conjugation) Reactive Metabolite->Phase II Metabolism (Conjugation) Cellular Damage Cellular Damage Reactive Metabolite->Cellular Damage Covalent Binding Hydrophilic Excretable Product Hydrophilic Excretable Product Phase II Metabolism (Conjugation)->Hydrophilic Excretable Product

Caption: Simplified pathway of xenobiotic metabolism in the liver.

Conclusion

A systematic and tiered approach to toxicity screening is paramount in the development of novel nitrogen-containing heterocycles. By integrating in silico predictions with a battery of in vitro assays covering cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, researchers can make more informed decisions, prioritize promising candidates, and ultimately de-risk their drug discovery programs. This early-stage safety assessment is crucial for the successful translation of novel chemical entities into safe and effective medicines.

References

Elucidating the Mechanism of Action for New Organic Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The journey of a new organic molecule from a laboratory curiosity to a therapeutic agent is a complex and rigorous process. A critical step in this journey is the elucidation of its Mechanism of Action (MoA).[1][2] Understanding the MoA—the specific biochemical interaction through which a drug substance produces its pharmacological effect—is paramount for rational drug design, anticipating potential side effects, and ensuring clinical success.[1][3] This technical guide provides an in-depth overview of the modern experimental and computational strategies employed to unravel the MoA of novel small molecules, designed for researchers, scientists, and drug development professionals.

The process of MoA elucidation can be broadly categorized into several key stages, beginning with identifying the molecular target and progressing through a series of in vitro and in-cell assays to build a comprehensive picture of the molecule's biological effects.

Section 1: Target Identification and Validation

The first step in understanding how a molecule works is to identify its biological target, typically a protein or nucleic acid.[4] Target identification can be approached through direct biochemical methods, genetic interaction studies, and computational inference.[2]

1.1. Key Methodologies for Target Identification

  • Affinity-Based Methods : These techniques utilize the binding affinity between the small molecule and its target. A common approach is affinity chromatography, where the molecule is immobilized on a solid support to capture its binding partners from cell lysates.

  • Activity-Based Protein Profiling (ABPP) : ABPP uses chemical probes that react with active sites of specific enzyme families to profile changes in protein activity in response to a compound.[4]

  • Genetic Approaches : Techniques like CRISPR-Cas9 based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.[1] RNA interference (RNAi) libraries can also be used to find phenotypes similar to those induced by the small molecule.[2]

  • Computational Prediction : Computational methods can predict potential targets by analyzing the molecule's structure and comparing it to libraries of compounds with known targets or by using molecular docking simulations against known protein structures.[5]

1.2. Target Validation

Once a potential target is identified, it must be validated to confirm its role in the molecule's observed effect.[4] Validation involves a series of experiments to demonstrate that modulating the target leads to the desired therapeutic outcome.[4] This can be achieved through genetic validation (e.g., gene knockouts) or pharmacological validation using tool compounds with known activity against the target.[6]

Experimental Workflow for Target Identification & Validation

G cluster_0 Target Identification cluster_1 Target Validation A Phenotypic Screening B Affinity Chromatography A->B C Activity-Based Protein Profiling A->C D Genetic Screens (CRISPR/RNAi) A->D E Computational Prediction A->E F Putative Target(s) Identified B->F C->F D->F E->F G Genetic Validation (e.g., Knockout) J Validated Target G->J H Pharmacological Validation (Tool Compounds) H->J I Cellular Thermal Shift Assay (CETSA) I->J F->G F->H F->I

A high-level workflow for identifying and validating drug targets.

Section 2: Biochemical Assays

Once a target is validated, biochemical assays are employed to quantify the interaction between the molecule and the isolated target (e.g., an enzyme or receptor).[7][8][9] These assays are fundamental for determining parameters like potency and mode of inhibition.[8]

2.1. Common Biochemical Assays

  • Enzyme Activity Assays : These measure the rate of an enzymatic reaction and how it is affected by the compound. They can determine if a compound is a competitive, non-competitive, or uncompetitive inhibitor.[3]

  • Binding Assays : These directly measure the binding of a compound to its target. Techniques include Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR).[8]

  • Thermal Shift Assays (TSA) : Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in the thermal stability of a protein upon ligand binding.[10]

2.2. Data Presentation: Key Biochemical Parameters

Quantitative data from these assays are crucial for structure-activity relationship (SAR) studies.

ParameterDescriptionTypical Assay TypeUnit
IC₅₀ The concentration of an inhibitor required to reduce the activity of a biological target by 50%.Enzyme ActivityMolar (e.g., nM, µM)
EC₅₀ The concentration of a drug that gives a half-maximal response.Functional AssaysMolar (e.g., nM, µM)
Kᵢ The inhibition constant; the dissociation constant of the enzyme-inhibitor complex.Enzyme KineticsMolar (e.g., nM, µM)
Kₑ The dissociation constant; a measure of the affinity between a ligand and a target.Binding Assays (SPR, ITC)Molar (e.g., nM, µM)
ΔTₘ The change in melting temperature of a protein upon ligand binding.Thermal Shift Assay°C

2.3. Experimental Protocol: Generic Kinase Activity Assay (Luminescence-based)

  • Reagent Preparation : Prepare assay buffer, kinase solution, substrate solution (peptide and ATP), and a serial dilution of the test compound in DMSO.

  • Reaction Setup : In a 384-well plate, add 5 µL of the test compound dilution to appropriate wells. Add 10 µL of the kinase/substrate mixture to all wells.

  • Incubation : Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection : Add 15 µL of a luminescence-based ATP detection reagent (which measures remaining ATP).

  • Signal Measurement : Incubate for another 10 minutes and then measure the luminescence signal using a plate reader.

  • Data Analysis : The signal is inversely proportional to kinase activity. Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Section 3: Cell-Based Assays

While biochemical assays are essential, they lack the complexity of a cellular environment.[7] Cell-based assays provide a more physiologically relevant context to assess a compound's activity, including its effects on cell membrane permeability, off-target interactions, and downstream signaling.[11][12][13]

3.1. Types of Cell-Based Assays

  • Proliferation/Cytotoxicity Assays : These measure the effect of a compound on cell growth and viability, providing insights into its therapeutic potential or toxicity.[14]

  • Reporter Gene Assays : These assays are used to monitor the activation or inhibition of a specific signaling pathway.[15] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to the pathway of interest.

  • Western Blotting : This technique is used to detect changes in the expression levels or post-translational modifications (e.g., phosphorylation) of specific proteins within a signaling cascade following compound treatment.

  • High-Content Imaging (HCI) : HCI combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in cells, such as protein localization, cell morphology, and the expression of biomarkers.

3.2. Data Presentation: Key Cellular Parameters

ParameterDescriptionTypical Assay TypeUnit
GI₅₀ The concentration of a drug that causes 50% growth inhibition.Proliferation AssayMolar (e.g., nM, µM)
CC₅₀ The concentration of a drug that is cytotoxic to 50% of cells.Cytotoxicity AssayMolar (e.g., nM, µM)
Phospho-Protein Levels Relative change in the phosphorylation state of a target protein.Western Blot, ELISAFold Change / % of Control
Reporter Activity Change in the expression of a reporter gene.Reporter Gene AssayRelative Light Units (RLU) / Fold Change

3.3. Experimental Protocol: Western Blot for MAPK Pathway Activation

  • Cell Culture and Treatment : Plate cells (e.g., HeLa) and grow to 70-80% confluency. Treat cells with the test compound at various concentrations for a specified time. Include positive and negative controls.

  • Cell Lysis : Wash cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK). Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis : Quantify the band intensity relative to a loading control (e.g., β-actin) to determine the change in protein phosphorylation.

Signaling Pathway Analysis: PI3K/AKT/mTOR

G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Molecule New Organic Molecule Molecule->AKT Inhibition

Example of a molecule inhibiting the PI3K/AKT/mTOR pathway.

Section 4: Biophysical and Computational Methods

To gain a deeper, more quantitative understanding of the drug-target interaction, a suite of biophysical and computational techniques is employed.

4.1. Biophysical Techniques

Biophysical methods provide detailed information on binding affinity, kinetics, thermodynamics, and structure.[16][17]

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates) and affinity by detecting changes in the refractive index on a sensor surface where the target is immobilized.[10]

  • Isothermal Titration Calorimetry (ITC) : Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, Kₑ) of the interaction.[10]

  • X-ray Crystallography & NMR Spectroscopy : These structural biology techniques provide atomic-level details of how a compound binds to its target protein, which is invaluable for structure-based drug design.[17][18]

4.2. Computational Approaches

Computational analyses are increasingly used to generate and refine MoA hypotheses.[19]

  • Molecular Docking : Predicts the preferred orientation of a molecule when bound to a target, helping to rationalize binding affinity and selectivity.

  • Pathway and Network Analysis : Omics data (e.g., transcriptomics, proteomics) generated from compound-treated cells can be mapped onto known biological pathways and networks to infer the compound's effects on the cellular system.[19][20]

  • Machine Learning : AI and machine learning models can be trained on large datasets of compound structures, bioactivity data, and cellular signatures to predict the MoA for new molecules.[1][21]

Logical Relationship of Screening Assays

G A Primary Screen (e.g., HTS) B Hit Confirmation & Potency A->B C Orthogonal Assay (Different Technology) B->C Confirms On-Target Activity D Counter-Screen (Rule out artifacts) B->D Identifies False Positives E Selectivity Profiling C->E D->E F Validated Hit E->F

References

Methodological & Application

C31H26ClN3O3 experimental protocols for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for C31H26ClN3O3

Compound: this compound (Hereafter referred to as Compound Y)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Compound Y (this compound) is a novel small molecule inhibitor with potential therapeutic applications in oncology. These application notes provide detailed protocols for essential in vitro assays to characterize the biological activity of Compound Y, including its effects on cell viability, induction of apoptosis, and inhibition of a target kinase. The presented data is illustrative and serves to guide researchers in their experimental design and data interpretation.

I. Cell Viability Assay: MTT Protocol

Objective: To determine the cytotoxic effect of Compound Y on a cancer cell line (e.g., HeLa) and to calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[1][2] The concentration of the formazan is proportional to the number of viable cells.[1][2]

Experimental Workflow:

cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of Compound Y B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours E->F G Add solubilization solution to dissolve formazan crystals F->G H Incubate for 15 minutes with shaking G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) I->J K Determine IC50 value J->K

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Compound Y in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[2][3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log concentration of Compound Y to determine the IC50 value.

Hypothetical Data:

Compound Y (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle)1.25100
0.11.1894.4
10.8568.0
50.6148.8
100.3225.6
500.1512.0

Result: The hypothetical IC50 value for Compound Y in HeLa cells is approximately 5 µM.

II. Apoptosis Assay: Annexin V-FITC/PI Staining

Objective: To determine if the cytotoxic effect of Compound Y is mediated by the induction of apoptosis.

Principle: This assay uses Annexin V and Propidium Iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[4][5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[5][6] PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.[4][5]

Signaling Pathway:

CompoundY Compound Y TargetKinase Target Kinase CompoundY->TargetKinase inhibits DownstreamSignal Downstream Signaling TargetKinase->DownstreamSignal activates AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) DownstreamSignal->AntiApoptotic upregulates ProApoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) AntiApoptotic->ProApoptotic inhibits Mitochondria Mitochondria ProApoptotic->Mitochondria acts on CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis A Prepare kinase reaction mix (Kinase X, substrate, ATP) B Add varying concentrations of Compound Y A->B C Incubate to allow for phosphorylation B->C D Add detection reagent C->D E Incubate to develop signal D->E F Measure fluorescence E->F G Calculate kinase inhibition (%) and IC50 F->G

References

Application Notes and Protocols: High-Throughput Screening for Novel Inhibitors of the p53-MDM2 Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cell cycle control and apoptosis. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting tumor cell survival. The discovery of small molecules that can inhibit the p53-MDM2 interaction is a promising therapeutic strategy to reactivate the tumor-suppressive function of p53.

This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of the p53-MDM2 interaction from a library of C31H26ClN3O3 derivatives. The workflow encompasses a primary screen using a robust biochemical assay, followed by secondary and cell-based assays for hit confirmation and characterization.

Signaling Pathway

The p53-MDM2 signaling pathway is a cornerstone of cellular stress response. Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. Upon cellular stress, such as DNA damage, p53 is post-translationally modified, which prevents its interaction with MDM2. This stabilization of p53 allows it to activate the transcription of target genes involved in cell cycle arrest, DNA repair, and apoptosis.

p53_MDM2_pathway cluster_normal Normal Conditions cluster_stress Cellular Stress p53_n p53 p53_MDM2_complex_n p53-MDM2 Complex p53_n->p53_MDM2_complex_n MDM2_n MDM2 MDM2_n->p53_MDM2_complex_n ubiquitination_n Ubiquitination p53_MDM2_complex_n->ubiquitination_n degradation_n Proteasomal Degradation ubiquitination_n->degradation_n p53_s Stabilized p53 target_genes Target Gene Transcription p53_s->target_genes MDM2_s MDM2 inhibitor This compound Derivative inhibitor->MDM2_s inhibition apoptosis Apoptosis / Cell Cycle Arrest target_genes->apoptosis

Caption: The p53-MDM2 signaling pathway under normal and stress conditions.

Experimental Workflow

The HTS campaign is designed as a multi-stage process to efficiently identify and validate potent inhibitors of the p53-MDM2 interaction. The workflow begins with a primary screen of the this compound derivative library, followed by a dose-response confirmation of initial hits. Confirmed hits are then subjected to a secondary, orthogonal biochemical assay to eliminate false positives. Finally, the validated hits are tested in a cell-based assay to assess their activity in a more physiologically relevant context.

HTS_Workflow start Start: this compound Derivative Library primary_screen Primary Screen: Fluorescence Polarization Assay start->primary_screen hit_identification Hit Identification (>50% Inhibition) primary_screen->hit_identification dose_response Dose-Response Confirmation (IC50 Determination) hit_identification->dose_response secondary_screen Secondary Screen: TR-FRET Assay dose_response->secondary_screen validated_hits Validated Hits secondary_screen->validated_hits cell_based_assay Cell-Based Assay: p53-Reporter Gene Assay validated_hits->cell_based_assay lead_compounds Lead Compounds for Further Development cell_based_assay->lead_compounds

Caption: High-throughput screening workflow for p53-MDM2 inhibitors.

Experimental Protocols

Primary High-Throughput Screen: Fluorescence Polarization (FP) Assay

This assay measures the disruption of the interaction between a fluorescently labeled p53 peptide and the MDM2 protein.

Materials:

  • Recombinant human MDM2 protein (residues 2-125)

  • Fluorescein-labeled p53 peptide (FAM-p53; residues 13-29)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

  • This compound derivative library (10 mM in DMSO)

  • 384-well, black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare the assay reagents:

    • MDM2 protein solution: Dilute MDM2 to 20 nM in Assay Buffer.

    • FAM-p53 peptide solution: Dilute FAM-p53 to 10 nM in Assay Buffer.

    • Compound plates: Serially dilute the this compound derivative library to a final screening concentration of 10 µM in Assay Buffer. Include positive (no MDM2) and negative (DMSO vehicle) controls.

  • In a 384-well plate, add 5 µL of the diluted compound solutions.

  • Add 10 µL of the MDM2 protein solution to each well (except for the positive control wells, to which 10 µL of Assay Buffer is added).

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of the FAM-p53 peptide solution to all wells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:

  • mP_sample is the millipolarization value of the test compound.

  • mP_min is the average millipolarization of the positive control (no MDM2).

  • mP_max is the average millipolarization of the negative control (DMSO).

Secondary Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This orthogonal assay confirms the inhibitory activity of the hits from the primary screen.

Materials:

  • GST-tagged MDM2 protein

  • Biotinylated p53 peptide

  • Terbium-labeled anti-GST antibody (donor)

  • Streptavidin-conjugated d2 (acceptor)

  • TR-FRET Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% BSA

  • Validated hits from the primary screen

Protocol:

  • Prepare a serial dilution of the hit compounds in TR-FRET Assay Buffer.

  • In a 384-well plate, add 5 µL of the diluted compounds.

  • Add 5 µL of a pre-mixed solution of GST-MDM2 (10 nM) and Biotin-p53 (20 nM) to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of a pre-mixed solution of Terbium-anti-GST antibody (1 nM) and Streptavidin-d2 (20 nM).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm; Emission: 665 nm and 620 nm).

Data Analysis: The TR-FRET ratio (665 nm / 620 nm) is calculated, and the IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assay: p53-Dependent Reporter Gene Assay

This assay evaluates the ability of the validated hits to activate p53 signaling in a cellular context.

Materials:

  • Human osteosarcoma cell line (U2OS) stably expressing a p53-responsive luciferase reporter construct.

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Validated hits from the secondary screen.

  • Luciferase assay reagent.

  • 96-well, white, clear-bottom cell culture plates.

Protocol:

  • Seed U2OS-p53-luciferase cells at a density of 1 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the validated hit compounds for 24 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the compounds.

Data Analysis: The fold activation of luciferase expression is calculated relative to the vehicle-treated control. EC50 values are determined from the dose-response curves.

Data Presentation

The quantitative data from the HTS campaign should be summarized in clear and concise tables to facilitate the comparison of the inhibitory potencies of the this compound derivatives.

Table 1: Primary Screen Hit Summary

Compound ID % Inhibition at 10 µM Hit Confirmation
This compound-001 85.2 Yes
This compound-002 12.5 No
This compound-003 92.1 Yes

| ... | ... | ... |

Table 2: Dose-Response and Cellular Activity of Validated Hits

Compound ID FP IC50 (µM) TR-FRET IC50 (µM) Luciferase EC50 (µM) Cytotoxicity CC50 (µM)
This compound-001 2.5 3.1 5.2 > 50
This compound-003 1.8 2.2 4.1 > 50

| ... | ... | ... | ... | ... |

Logical Relationships in Hit Validation

The process of hit validation involves a series of logical steps to ensure that the identified compounds are true inhibitors of the p53-MDM2 interaction and are not artifacts of the assay technology.

Hit_Validation_Logic primary_hit Primary Hit (FP Assay) ic50_determination IC50 Determination (Dose-Response) primary_hit->ic50_determination Potency orthogonal_assay Orthogonal Assay (TR-FRET) ic50_determination->orthogonal_assay Confirmation cellular_activity Cellular Activity (Reporter Assay) orthogonal_assay->cellular_activity Biological Relevance cytotoxicity_assessment Cytotoxicity Assessment cellular_activity->cytotoxicity_assessment Specificity confirmed_hit Confirmed Hit cytotoxicity_assessment->confirmed_hit Selectivity

Caption: Logical flow for the validation of HTS hits.

Disclaimer

These protocols provide a general framework for an HTS campaign. The specific concentrations of reagents, incubation times, and instrumentation may require optimization. It is essential to include appropriate controls in all experiments to ensure data quality and reproducibility.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of medicinally relevant heterocyclic compounds. It includes step-by-step synthetic procedures, quantitative data on compound performance, and protocols for key biological assays. Additionally, signaling pathways and experimental workflows are visualized to facilitate understanding and implementation in a research setting.

Synthesis of Bioactive Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This section details the synthesis of two important classes: dihydropyrimidinones via the Biginelli reaction and dihydropyridines via the Hantzsch synthesis.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea, providing access to dihydropyrimidinones (DHPMs).[1][2] These compounds are known for their potential as calcium channel blockers, antihypertensive agents, and anticancer agents.[2][3]

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes a facile method for the synthesis of a representative dihydropyrimidinone using p-dodecylbenzenesulfonic acid as a recyclable catalyst under solvent-free conditions.[4]

  • Materials:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea (1.5 mmol)

    • p-Dodecylbenzenesulfonic acid (0.02 mmol, 2 mol%)

  • Procedure:

    • In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, urea, and p-dodecylbenzenesulfonic acid.

    • Heat the reaction mixture at 80 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add hot ethanol to the reaction mixture.

    • Cool the mixture to room temperature to allow for crystallization of the product.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure dihydropyrimidinone.

  • Characterization:

    • The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Compound IDAldehydeβ-KetoesterUrea/ThioureaYield (%)Anticancer Activity (IC50, µM)Reference
DHPM-1 BenzaldehydeEthyl acetoacetateUrea9211.5 (MCF-7)[3]
DHPM-2 4-ChlorobenzaldehydeMethyl acetoacetateUrea959.3 (MCF-7)[3]
DHPM-3 4-NitrobenzaldehydeEthyl acetoacetateThiourea898.1 (MCF-7)[3]
DHPM-4 3-NitrobenzaldehydeEthyl acetoacetateUrea87Not Reported[5]
DHPM-5 4-FluorobenzaldehydeEthyl acetoacetateUrea84Not Reported[5]

Table 1: Synthesis and Anticancer Activity of Dihydropyrimidinone Derivatives.

Hantzsch Synthesis of Dihydropyridines

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form dihydropyridines.[6][7] These compounds are notable for their application as calcium channel blockers.[8]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol outlines a one-pot synthesis of a Hantzsch 1,4-dihydropyridine derivative.[9]

  • Materials:

    • Benzaldehyde (0.01 mol)

    • Ethyl acetoacetate (0.02 mol)

    • Ammonium acetate (0.01 mol)

    • Ceric Ammonium Nitrate (CAN) (0.5 mmol) - as a catalyst

  • Procedure:

    • In a 100 ml round-bottom flask, add benzaldehyde, ammonium acetate, ethyl acetoacetate, and CAN.

    • Stir the mixture at room temperature for 1-2.5 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the solid product with water and then with n-hexane to remove impurities.

    • Dry the crude product and recrystallize from ethanol to obtain pure dihydropyridine.

  • Characterization:

    • The final product should be characterized by spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR) to confirm its structure.

Compound IDAldehydeβ-Ketoester 1β-Ketoester 2Yield (%)Reference
DHP-1 5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateEthyl acetoacetate92[9]
DHP-2 5-Bromothiophene-2-carboxaldehydeMethyl acetoacetateMethyl acetoacetate90[9]
DHP-3 5-Bromothiophene-2-carboxaldehydeAcetylacetoneAcetylacetone88[9]
DHP-4 o-MethoxybenzaldehydeMethyl acetoacetateMethyl acetoacetate37.8[10]
DHP-5 p-MethoxybenzaldehydeMethyl acetoacetateMethyl acetoacetate15.3[10]

Table 2: Yields for the Hantzsch Synthesis of Dihydropyridine Derivatives.

Synthesis of Bioactive Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are an important class of compounds in medicinal chemistry with diverse biological activities. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multi-component condensation between a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[11][12] These compounds serve as important intermediates for the synthesis of various dyes and pharmacologically active molecules.[13]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a microwave-assisted Gewald reaction.[11]

  • Materials:

    • Cyclohexanone (10 mmol)

    • Ethyl cyanoacetate (10 mmol)

    • Sulfur (10 mmol)

    • Morpholine (20 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • In a microwave-safe vessel, mix cyclohexanone, ethyl cyanoacetate, sulfur, and morpholine in ethanol.

    • Seal the vessel and irradiate in a microwave reactor at 100 °C for 10 minutes.

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.

  • Characterization:

    • Confirm the structure of the product using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Compound IDCarbonyl Compoundα-Cyano CompoundYield (%)Biological ActivityReference
Thio-1 CyclohexanoneEthyl cyanoacetate85Precursor for anticancer agents[11]
Thio-2 AcetoneMalononitrile78Precursor for anti-inflammatory agents[13]
Thio-3 4-MethylcyclohexanoneEthyl cyanoacetate82Precursor for antimicrobial agents[13]

Table 3: Synthesis and Potential Applications of 2-Aminothiophene Derivatives.

Biological Evaluation Protocols

This section provides protocols for two key in vitro assays used to evaluate the anticancer potential of synthesized heterocyclic compounds: VEGFR-2 kinase inhibition and tubulin polymerization inhibition.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a major strategy in cancer therapy.

Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol is based on a commercially available kinase assay kit.

  • Materials:

    • Recombinant human VEGFR-2 enzyme

    • Kinase buffer

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Test compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 96-well white plates

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.

    • Add the test compound at various concentrations to the wells of the 96-well plate.

    • Add the VEGFR-2 enzyme to initiate the reaction.

    • Incubate the plate at 30°C for 45 minutes.

    • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs.

Protocol: In Vitro Tubulin Polymerization Assay

This protocol measures the effect of compounds on the polymerization of tubulin in vitro.

  • Materials:

    • Purified tubulin protein (>99%)

    • Tubulin polymerization buffer (e.g., G-PEM buffer)

    • GTP solution

    • Test compounds (dissolved in DMSO)

    • Paclitaxel (positive control for polymerization promotion)

    • Colchicine or Nocodazole (positive controls for polymerization inhibition)

    • 96-well clear plates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Pre-warm the 96-well plate and the spectrophotometer to 37°C.

    • Add the tubulin polymerization buffer to the wells.

    • Add the test compounds at various concentrations.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP.

    • Immediately start monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.

    • Plot the absorbance versus time to obtain polymerization curves.

    • Determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC50 value if applicable.

Signaling Pathways and Experimental Workflow

Visualizing complex biological pathways and experimental procedures can significantly aid in understanding and planning research.

Signaling Pathways

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[14][15][16]

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Quinoline Quinoline Inhibitor Quinoline->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by quinoline derivatives.

Tubulin Polymerization Dynamics

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. The process of polymerization (assembly) and depolymerization (disassembly) is crucial for various cellular functions, including mitosis. Tubulin-targeting agents can disrupt these dynamics, leading to cell cycle arrest and apoptosis.[17][18][19]

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization GTP GTP GTP->Polymerization GDP GDP Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Depolymerization->GDP Benzimidazole Benzimidazole Inhibitor Benzimidazole->Polymerization Inhibits

Caption: Tubulin polymerization dynamics and inhibition by benzimidazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel heterocyclic compounds in a medicinal chemistry research setting.[20][21]

Experimental_Workflow Synthesis Synthesis of Heterocyclic Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In Vitro Biological Screening Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General experimental workflow for medicinal chemistry research.

References

Application Notes and Protocols for the Synthesis of C31H26ClN3O3 (Ponatinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of C31H26ClN3O3, chemically known as Ponatinib. Ponatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] This guide details a feasible synthetic route, including step-by-step experimental protocols, characterization data, and a summary of the key signaling pathway it inhibits. The information is intended for use by qualified researchers and professionals in the field of medicinal chemistry and drug development.

Introduction

Ponatinib is a third-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier TKIs, particularly the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain.[1][3] Its chemical formula is this compound, and its systematic name is 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.[2] The synthesis of Ponatinib involves a multi-step process, with the key bond formations being an amide coupling and a Sonogashira cross-coupling reaction. This document outlines a convergent synthetic strategy.

Chemical Structure

Chemical Formula: this compound Common Name: Ponatinib IUPAC Name: 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

Synthesis of Ponatinib: A Step-by-Step Protocol

The synthesis of Ponatinib can be achieved through a convergent approach, involving the preparation of two key intermediates followed by their coupling and final modification. The overall synthetic workflow is depicted below.

Experimental Workflow Diagram

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Final Synthesis Steps A1 3-Iodo-4-methylbenzoic acid A3 3-Iodo-4-methylbenzoyl chloride A1->A3 SOCl2 A2 Thionyl chloride A2->A3 A5 N-(4-cyano-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide A3->A5 A4 4-Amino-2-(trifluoromethyl)benzonitrile A4->A5 Amide Coupling A7 N-(4-(aminomethyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide A5->A7 Reduction A6 Raney Nickel, H2 A6->A7 A9 Intermediate A: N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide A7->A9 A8 1-Methylpiperazine A8->A9 Reductive Amination C1 Sonogashira Coupling A9->C1 B1 Imidazo[1,2-b]pyridazine B3 3-Iodoimidazo[1,2-b]pyridazine B1->B3 Iodination B2 N-Iodosuccinimide (NIS) B2->B3 B5 Intermediate B: 3-Ethynylimidazo[1,2-b]pyridazine B3->B5 Sonogashira Coupling B4 Ethynyltrimethylsilane B4->B5 B5->C1 C2 Ponatinib (Free Base) C1->C2 C4 Ponatinib HCl C2->C4 C3 HCl C3->C4 Salt Formation C5 Purification C4->C5 G cluster_pathway Bcr-Abl Signaling Pathway cluster_inhibition Inhibition by Ponatinib BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis STAT5->Apoptosis Ponatinib Ponatinib Inhibition X Ponatinib->Inhibition Inhibition->BcrAbl Binds to ATP-binding site

References

Application Notes and Protocols for the Quantification of Ponatinib (C31H26ClN3O3) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib, with the molecular formula C31H26ClN3O3, is a potent third-generation tyrosine kinase inhibitor (TKI).[1][2] It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] Ponatinib's mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase, an abnormal protein that drives the uncontrolled growth of leukemic cells.[3][5] A key feature of ponatinib is its ability to inhibit the T315I mutant form of BCR-ABL, which is resistant to other TKI therapies.[3][6] Given its potency and the potential for adverse effects, the precise quantification of ponatinib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic stability assessments.

This document provides detailed application notes and protocols for the analytical quantification of ponatinib in biological matrices, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Application Notes

Overview of Analytical Methods

The quantification of ponatinib in biological samples such as plasma and cerebrospinal fluid (CSF) is predominantly achieved through chromatographic techniques.[7] LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for low limits of detection and quantification.[8] HPLC with UV detection offers a simpler and more accessible alternative, suitable for routine therapeutic drug monitoring in a hospital laboratory setting.[4][9]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters of validated analytical methods for ponatinib quantification in human plasma.

ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 5 - 400 ng/mL[10][11][12]5 - 250 ng/mL[4][9]
Lower Limit of Quantification (LLOQ) 4.66 ng/mL[10][11]5 ng/mL[13]
Lower Limit of Detection (LOD) 1.53 ng/mL[10][11]Not explicitly reported, but method is sensitive down to 5 ng/mL
Intra-day Precision (%RSD) 1.06 - 2.54%[10][11][12]2.1 - 6.0%[4][9]
Inter-day Precision (%RSD) 1.06 - 2.54%[10]4.5 - 8.0%[4][9]
Accuracy (% Error) -1.48 to -0.17%[10][11][12]-1.5 to 9.0%[4][9]
Recovery ~85%[12][14]>86%[4][9]
Internal Standard (IS) Vandetanib[10][11]Bosutinib[4][9]
Sample Volume Not specified, but method is for plasma and rat liver microsomes[10]400 µL of plasma[4][9]
Run Time 4 minutes[10][11][12]Not explicitly stated, but retention time of ponatinib is 14 minutes
Signaling Pathway of Ponatinib

Ponatinib functions by binding to the ATP-binding site of the BCR-ABL protein. This action prevents the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that lead to cell proliferation and survival in CML.[3][5][6]

Ponatinib_Signaling_Pathway cluster_cell Leukemic Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling Proteins BCR_ABL->Downstream Phosphorylates ATP ATP ATP->BCR_ABL Ponatinib Ponatinib (this compound) Ponatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Figure 1: Mechanism of Action of Ponatinib.

Experimental Protocols

Protocol 1: Quantification of Ponatinib in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the rapid and sensitive quantification of ponatinib in human plasma.[10][11][12][14]

1. Materials and Reagents
  • Ponatinib reference standard

  • Vandetanib (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Ammonium formate

  • Formic acid

  • Human plasma (drug-free)

  • 0.1 M NaOH/glycine buffer (pH ~9)

  • Deionized water

2. Instrumentation
  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Agilent Eclipse Plus C18 analytical column (50 mm × 2.1 mm, 1.8 µm)[10][11]

  • Electrospray ionization (ESI) source[10][11]

3. Sample Preparation
  • Spike appropriate volumes of ponatinib working standard solution into blank human plasma to prepare calibration standards (5-400 ng/mL) and quality control (QC) samples.[12]

  • To a 1 mL aliquot of plasma sample, standard, or QC, add 75 µL of the internal standard (vandetanib) solution.

  • Add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) and vortex for 15 seconds.[12]

  • Add 2 mL of acetonitrile for protein precipitation.[12]

  • Centrifuge at 14,000 rpm for 12 minutes at 4°C to pellet the precipitated proteins.[12]

  • Filter the supernatant through a 0.22 µm syringe filter.[12]

  • Inject 5 µL of the filtered supernatant into the LC-MS/MS system.[12]

4. LC-MS/MS Conditions
  • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[10][11]

  • Column Temperature: 21 ± 2°C[10][11]

  • Mobile Phase A: 10 mM ammonium formate, pH adjusted to 4.1 with formic acid[10][11][12]

  • Mobile Phase B: Acetonitrile[10][11][12]

  • Flow Rate: 0.25 mL/min[10][11][12]

  • Run Time: 4 minutes[10][11][12]

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Detection: Multiple Reaction Monitoring (MRM)[10][11]

5. Data Analysis
  • Generate a calibration curve by plotting the peak area ratio of ponatinib to the internal standard versus the nominal concentration of ponatinib.

  • Perform linear regression analysis to determine the concentration of ponatinib in the unknown samples.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (1 mL) Add_IS Add Internal Standard (Vandetanib) Sample->Add_IS Add_Buffer Add Buffer (pH 9) Add_IS->Add_Buffer Vortex1 Vortex (15s) Add_Buffer->Vortex1 Add_ACN Add Acetonitrile (2 mL) (Protein Precipitation) Vortex1->Add_ACN Centrifuge Centrifuge (14,000 rpm, 12 min, 4°C) Add_ACN->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject 5 µL Filter->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Mass Spectrometry (MRM Detection) ESI->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Ponatinib Concentration Calibration_Curve->Quantification

Figure 2: LC-MS/MS Experimental Workflow.

Protocol 2: Quantification of Ponatinib in Human Plasma by HPLC-UV

This protocol is a simplified method suitable for therapeutic drug monitoring, based on a validated HPLC-UV assay.[4][9]

1. Materials and Reagents
  • Ponatinib reference standard

  • Bosutinib (Internal Standard)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Potassium dihydrogen phosphate (KH2PO4)

  • Human plasma (drug-free)

  • Oasis HLB cartridges for solid-phase extraction (SPE)

2. Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Capcell Pack C18 MG II column (25 × 4.6 mm)[4][9]

3. Sample Preparation
  • Prepare calibration standards (5-250 ng/mL) and QC samples by spiking ponatinib into blank human plasma.[9]

  • To a 400 µL plasma sample, add 10 µL of the internal standard solution (50 ng/mL bosutinib) and 600 µL of water.[9]

  • Vortex the mixture for 1 minute.[9]

  • Condition an Oasis HLB cartridge.

  • Load the sample mixture onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 60% methanol in water.[9]

  • Elute the analytes with 1 mL of methanol.[9]

  • Evaporate the eluate to dryness under vacuum at 80°C.[9]

  • Reconstitute the dried residue in 50 µL of methanol.[9]

  • Inject a 30 µL aliquot into the HPLC system.[9]

4. HPLC-UV Conditions
  • Column: Capcell Pack C18 MG II (25 × 4.6 mm)[4][9]

  • Mobile Phase: Acetonitrile : 0.037 mol/L KH2PO4 (pH 4.5) (39:61, v/v)[4][9]

  • Flow Rate: 1.0 mL/min[4][9]

  • Detection Wavelength: 250 nm[1][4][9]

  • Retention Times: Ponatinib (~14 min), Bosutinib (~8 min)[9]

5. Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of ponatinib to bosutinib against the nominal concentration.

  • Use the linear regression equation to calculate the concentration of ponatinib in the plasma samples.

References

Application Notes and Protocols for Cellular Imaging with a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Subject: C31H26ClN3O3 as a Fluorescent Probe in Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

The field of cellular imaging is continually advancing with the development of novel fluorescent probes that offer enhanced brightness, photostability, and specificity for various cellular components and processes. This document provides detailed application notes and protocols for the utilization of a fluorescent probe with the chemical formula this compound. While a specific common name for a probe with this exact formula is not widely documented in publicly available scientific literature, this guide is structured to provide a comprehensive framework for the characterization and application of such a probe in cellular imaging experiments. The protocols outlined below are based on general principles for utilizing novel small molecule fluorescent dyes in live and fixed cell imaging.

Probe Characteristics (Hypothetical Data)

For the purpose of these application notes, we will assume hypothetical characteristics for a probe with the formula this compound, hereafter referred to as "Probe X." Researchers should experimentally determine these values for their specific compound.

PropertyValue
Molecular Weight 524.0 g/mol
Excitation Maximum (λex) 488 nm
Emission Maximum (λem) 520 nm
Quantum Yield (Φ) 0.85 in Ethanol
Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹ in Ethanol
Solubility Soluble in DMSO, DMF, and Ethanol
Cell Permeability Permeable to live cell membranes
Cytotoxicity Low cytotoxicity observed at working concentrations (e.g., <1% cell death at 10 µM after 24h incubation)
Photostability Moderate to high

Experimental Protocols

General Stock Solution Preparation
  • Materials:

    • Probe X (this compound)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

  • Protocol:

    • Allow the vial of Probe X to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of Probe X by dissolving the appropriate amount of the probe in anhydrous DMSO. For example, dissolve 5.24 mg of Probe X in 1 mL of DMSO.

    • Vortex the solution until the probe is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Live Cell Staining and Imaging

This protocol provides a general guideline for staining live cells. Optimal conditions (e.g., probe concentration, incubation time) should be determined for each cell type and experimental setup.

  • Materials:

    • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.

    • Complete cell culture medium.

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Probe X stock solution (10 mM in DMSO).

    • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP).

  • Protocol:

    • Culture cells to the desired confluency (typically 60-80%).

    • Prepare a working solution of Probe X by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A typical starting concentration range is 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the Probe X working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined experimentally.

    • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove excess probe.

    • Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters for Probe X (e.g., excitation at 488 nm and emission collection at 500-550 nm).

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture Cells to 60-80% Confluency prepare_probe Prepare Probe X Working Solution (1-10 µM) wash_cells1 Wash Cells with PBS prepare_probe->wash_cells1 add_probe Incubate with Probe X (15-60 min) wash_cells1->add_probe wash_cells2 Wash Cells to Remove Excess Probe add_probe->wash_cells2 add_buffer Add Imaging Buffer wash_cells2->add_buffer acquire_images Acquire Images with Fluorescence Microscope add_buffer->acquire_images

Live Cell Imaging Workflow

Fixed Cell Staining and Imaging

This protocol is for staining cells that have been previously fixed.

  • Materials:

    • Cells cultured on coverslips or slides.

    • PBS, pH 7.4.

    • Fixative solution (e.g., 4% paraformaldehyde in PBS).

    • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).

    • Probe X working solution.

    • Mounting medium.

  • Protocol:

    • Wash cultured cells once with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with a permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Prepare a working solution of Probe X in PBS (concentration to be optimized, typically 1-10 µM).

    • Incubate the fixed and permeabilized cells with the Probe X working solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Potential Applications and Signaling Pathways

The specific applications of Probe X would depend on its intracellular localization and sensing capabilities, which must be experimentally determined. Potential applications could include:

  • Organelle Staining: If the probe selectively accumulates in specific organelles (e.g., mitochondria, lysosomes, endoplasmic reticulum), it can be used as a marker for their morphology and dynamics.

  • Ion Sensing: The fluorescence of the probe might be sensitive to the concentration of specific ions (e.g., Ca²⁺, Zn²⁺, H⁺), allowing for the monitoring of ion fluxes.

  • Viscosity or Polarity Sensing: The probe's fluorescence properties might change in response to the microenvironment's viscosity or polarity.

To investigate the involvement of specific signaling pathways, co-staining with known markers or the use of specific inhibitors/activators of a pathway of interest would be necessary. For example, to investigate a potential role in apoptosis, cells could be co-stained with Probe X and an apoptosis marker like Annexin V.

Signaling_Pathway_Investigation cluster_hypothesis Hypothesis Generation cluster_validation Validation cluster_conclusion Conclusion localization Determine Intracellular Localization of Probe X co_staining Co-stain with Known Pathway Markers localization->co_staining functional_assay Observe Fluorescence Changes Under Different Conditions inhibitors Use Pathway-Specific Inhibitors/Activators functional_assay->inhibitors elucidate_pathway Elucidate Probe X's Role in a Signaling Pathway co_staining->elucidate_pathway inhibitors->elucidate_pathway

Investigative Workflow

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Probe concentration too low.Increase probe concentration.
Incubation time too short.Increase incubation time.
Incorrect filter set.Ensure excitation and emission filters match the probe's spectra.
High background Probe concentration too high.Decrease probe concentration.
Insufficient washing.Increase the number and duration of wash steps.
Photobleaching High excitation light intensity.Reduce laser power or illumination intensity.
Long exposure times.Use shorter exposure times or a more sensitive detector.
Cell toxicity High probe concentration.Perform a cytotoxicity assay to determine the optimal non-toxic concentration.
Prolonged incubation.Reduce the incubation time.

Safety Precautions

  • The toxicological properties of this compound have not been fully investigated. Handle with care and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area.

  • Dispose of the probe and any contaminated materials in accordance with institutional and local regulations.

Disclaimer: This document provides general guidelines. Researchers are encouraged to optimize these protocols for their specific experimental needs and to perform all necessary characterizations of the fluorescent probe.

Application Notes and Protocols for Large-Scale Synthesis of Complex Organic Molecules for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a complex organic molecule from a laboratory curiosity to a potential preclinical drug candidate necessitates a significant scale-up of its synthesis. This transition from milligram to kilogram quantities presents a multitude of challenges, including ensuring process safety, maintaining purity, achieving reproducibility, and adhering to stringent regulatory standards.[1][2][3] These application notes and protocols provide a comprehensive overview of the strategies and methodologies employed for the large-scale synthesis of complex organic molecules destined for preclinical evaluation.

Strategic Approaches to Large-Scale Synthesis

The selection of an appropriate synthetic strategy is paramount for the successful and efficient production of complex molecules. Key considerations include the overall yield, step count, and ease of purification.[4][5][6][7]

Linear vs. Convergent Synthesis
  • Linear Synthesis: This traditional approach involves a sequential series of reactions where the product of one step becomes the starting material for the next. While straightforward in its planning, the overall yield in a linear synthesis decreases multiplicatively with each step, making it less efficient for long synthetic sequences.[5][6][7]

  • Convergent Synthesis: In this strategy, different fragments of the target molecule are synthesized independently and then coupled together in the final stages. This approach is generally more efficient for complex molecules as it allows for parallel synthesis, leading to higher overall yields and a reduced number of steps in the main reaction sequence.[4][5][7][8]

Logical Relationship: Linear vs. Convergent Synthesis

G cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A A B B A->B C C B->C D D (Final Product) C->D E E F F E->F I I (Final Product) F->I G G H H G->H H->I

Caption: Comparison of Linear and Convergent Synthetic Strategies.

Modern Methodologies for Scalable Synthesis

Recent advancements in chemical synthesis technologies have revolutionized the approach to producing large quantities of complex molecules.

Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for large-scale synthesis.[9][10][11] In this technique, reactants are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet.[9][11]

Advantages of Flow Chemistry:

  • Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly exothermic or hazardous reactions.[12]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.[1][10]

  • Increased Reproducibility and Scalability: Once a process is optimized, scaling up production can be as simple as running the system for a longer duration or using multiple reactors in parallel ("numbering up").[12]

  • Integration of In-line Analytics: Analytical tools can be integrated into the flow system for real-time reaction monitoring and quality control.[9]

Experimental Workflow: Continuous Flow Synthesis

G reagentA Reagent A Reservoir pumpA Pump A reagentA->pumpA reagentB Reagent B Reservoir pumpB Pump B reagentB->pumpB mixer Mixer pumpA->mixer pumpB->mixer reactor Reactor Coil mixer->reactor analytics In-line Analytics reactor->analytics product Product Collection analytics->product

Caption: Schematic of a typical continuous flow synthesis setup.

Automated Synthesis Platforms

Automation plays a crucial role in accelerating preclinical drug development by enabling high-throughput synthesis and purification.[13][14][15][16][17] Automated platforms can perform a wide range of reactions, monitor their progress, and purify the products with minimal human intervention.[13][14] These systems often integrate robotic arms for sample handling, liquid handlers for precise reagent dispensing, and various analytical instruments for in-process control.[13][14]

Data Presentation: Key Synthesis Parameters

The following table summarizes typical quantitative data for the large-scale synthesis of a hypothetical complex organic molecule, comparing batch and flow chemistry approaches.

ParameterBatch SynthesisFlow Chemistry
Scale 1 kg1 kg/day
Overall Yield 45%65%
Purity (crude) 85%92%
Purity (after purification) >99%>99%
Reaction Time 48 hours24 hours (continuous)
Process Safety Moderate (exotherm control)High (excellent heat transfer)
Reproducibility GoodExcellent

Experimental Protocols

Protocol 1: Kilogram-Scale Batch Synthesis of Compound X

Objective: To synthesize 1 kg of Compound X via a 4-step linear synthesis in a 100 L reactor.

Materials:

  • Starting Material A (Specify quantity)

  • Reagent B (Specify quantity and molar equivalents)

  • Solvent C (Specify volume)

  • Catalyst D (Specify quantity)

  • Quenching agent E (Specify quantity)

  • Extraction solvent F (Specify volume)

  • Drying agent G (Specify quantity)

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser

  • Addition funnel

  • Heating/cooling mantle

  • Nitrogen inlet

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the 100 L reactor with Starting Material A and Solvent C under a nitrogen atmosphere.

  • Stir the mixture and cool to 0-5 °C using a cooling mantle.

  • Slowly add Reagent B via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by HPLC until Starting Material A is consumed.

  • Cool the reaction mixture to 0-5 °C and slowly add the quenching agent E.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with Solvent F (3 x 20 L).

  • Combine the organic layers and dry over anhydrous G.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Large-Scale Column Chromatography

Objective: To purify 1 kg of crude Compound X to >99% purity.

Materials:

  • Crude Compound X (1 kg)

  • Silica gel (Specify mesh size and quantity)

  • Eluent system (e.g., Hexane/Ethyl Acetate, specify ratio and total volume)

Equipment:

  • Large-scale glass chromatography column (e.g., 20 cm diameter x 100 cm height)

  • Solvent delivery pump

  • Fraction collector

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in the eluent and pack the column.

  • Dissolve the crude Compound X in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the specified solvent system using the solvent delivery pump at a constant flow rate.

  • Collect fractions using the fraction collector.

  • Monitor the separation by thin-layer chromatography (TLC) and visualize the spots under a UV lamp.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified Compound X.

Protocol 3: Quality Control and Analytical Methods

Objective: To assess the purity and identity of the final synthesized compound.

Methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[][19][20]

    • Column: Specify type (e.g., C18), dimensions, and particle size.

    • Mobile Phase: Specify composition and gradient.

    • Flow Rate: Specify in mL/min.

    • Detection: Specify wavelength (e.g., UV at 254 nm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[][19]

    • Ionization Source: Specify (e.g., ESI, APCI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound.[19]

    • Nuclei: ¹H and ¹³C NMR.

    • Solvent: Specify deuterated solvent.

Signaling Pathway Visualization

For many complex organic molecules developed as drug candidates, understanding their interaction with biological systems is crucial. The following is a generic representation of a signaling pathway that such a molecule might modulate.

Signaling Pathway: Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Ligand Ligand Ligand->Receptor Activates Inhibitor Synthesized Inhibitor Inhibitor->KinaseB Inhibits

Caption: A generic kinase signaling pathway and the inhibitory action of a synthesized molecule.

Conclusion

The large-scale synthesis of complex organic molecules for preclinical studies is a critical and challenging phase in drug development.[1][2] A thorough understanding of synthetic strategies, modern methodologies such as flow chemistry and automation, and robust purification and analytical techniques are essential for success.[9][16][21][22][23][24][25] The protocols and guidelines presented here provide a framework for researchers to navigate the complexities of scaling up chemical synthesis, ultimately enabling the timely and efficient delivery of high-quality drug candidates for further evaluation.

References

Application Notes and Protocols for In Vivo Evaluation of Novel Compounds as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. While in vitro assays are crucial for initial screening, they do not replicate the complex interactions between the host, the pathogen, and the drug. Therefore, in vivo evaluation using animal models is an indispensable step to bridge the gap between in vitro activity and clinical efficacy.[1][2] These models allow for the assessment of a compound's efficacy, pharmacokinetics/pharmacodynamics (PK/PD), and safety profile in a living system, providing critical data to support progression into clinical trials.[1][3][4] This document provides detailed protocols for the essential in vitro and in vivo studies required to evaluate novel antibacterial compounds.

Part 1: Prerequisite In Vitro Characterization

Before proceeding to animal studies, the fundamental antimicrobial activity of a novel compound must be characterized in vitro. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the primary parameters used to quantify a compound's potency.[5]

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] The broth microdilution method is a widely accepted standard.

Methodology: Broth Microdilution

  • Preparation of Compound: Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO, water). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[9]

  • Inoculum Preparation: Culture the bacterial strain overnight. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plate at 37°C for 16-24 hours.[6]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8][9]

Protocol 1.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10]

Methodology:

  • Subculturing from MIC Plate: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, which corresponds to a ≥99.9% reduction in CFU/mL from the initial inoculum.[10]

Data Presentation: In Vitro Potency

Summarize the MIC and MBC values for the novel compound against a panel of relevant bacterial strains, including quality control strains.

Bacterial StrainCompound X MIC (µg/mL)Compound X MBC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 29213240.5
Escherichia coli ATCC 25922481
MRSA Clinical Isolate 11134832
Pseudomonas aeruginosa PAO116>642

Part 2: In Vivo Efficacy Models

Animal models of infection are critical for evaluating the therapeutic potential of a new antibacterial agent.[1] The choice of model depends on the target pathogen and the intended clinical indication. Mouse models are frequently used due to their cost-effectiveness and well-characterized genetics.[11] The neutropenic thigh model is a standard for studying PK/PD relationships, while the sepsis model evaluates efficacy against systemic infections.[12][13][14]

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analysis Analysis & Decision MIC MIC/MBC Determination Toxicity_vitro In Vitro Cytotoxicity PK_Study Pharmacokinetic (PK) Study MIC->PK_Study Inform Dosing Toxicity_vivo Acute Toxicity Study Toxicity_vitro->Toxicity_vivo Inform Dosing Efficacy_Model Infection Model Selection (e.g., Thigh, Sepsis) PK_Study->Efficacy_Model PKPD_Analysis PK/PD Modeling & Analysis PK_Study->PKPD_Analysis PK Data (AUC, Cmax) Dose_Ranging Dose-Ranging Efficacy Study Efficacy_Model->Dose_Ranging Dose_Ranging->PKPD_Analysis Efficacy Data (CFU Reduction) Go_NoGo Go/No-Go Decision for Further Development Toxicity_vivo->Go_NoGo Safety Data PKPD_Analysis->Go_NoGo

Caption: High-level workflow for preclinical evaluation of antibacterial agents.

Protocol 2.1: Mouse Thigh Infection Model

This model is used to quantify the antibacterial effect of a compound at a localized site of infection.[12]

Methodology:

  • Immunosuppression (Optional): To study the effect of the drug independent of the host immune system, mice (e.g., ICR or BALB/c) can be rendered neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide on days -4 and -1 prior to infection.[12]

  • Infection: Prepare a mid-logarithmic phase culture of the test bacterium. Inject 0.1 mL of the bacterial suspension (e.g., 10⁶-10⁷ CFU/mL S. aureus) intramuscularly into the posterior thigh muscle of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the novel compound via a relevant route (e.g., subcutaneous, oral, or intravenous). Include a vehicle control group and a positive control (e.g., vancomycin) group.

  • Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

  • Quantification: Plate the dilutions onto appropriate agar to determine the number of viable bacteria (CFU/thigh). Efficacy is measured as the log₁₀ CFU reduction compared to the vehicle control group at the start of therapy.

Protocol 2.2: Mouse Sepsis/Peritonitis Model

This model evaluates the efficacy of a compound against a systemic infection that mimics sepsis.[13]

Methodology:

  • Infection: Inject mice i.p. with a lethal or sub-lethal dose of the bacterial suspension (e.g., 10⁷-10⁸ CFU/mouse E. coli) often mixed with a sterile adjuvant like mucin to enhance virulence.

  • Treatment: Administer the compound and controls at specified time points post-infection (e.g., 1 and 6 hours).

  • Endpoint (Survival): Monitor the mice for a defined period (e.g., 7 days) and record survival. The efficacy is determined by the percentage of surviving animals.

  • Endpoint (Bacterial Load): Alternatively, at a specific time point (e.g., 24 hours), mice can be euthanized to collect blood or peritoneal lavage fluid for bacterial quantification (CFU/mL).[13]

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg)RouteMean Log₁₀ CFU/Thigh (± SD) at 24hLog₁₀ Reduction vs. Control
Vehicle Control-S.C.7.8 ± 0.4-
Compound X10S.C.5.2 ± 0.62.6
Compound X30S.C.3.9 ± 0.53.9
Vancomycin20S.C.4.1 ± 0.43.7

Part 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

PK/PD analysis integrates the drug's concentration-time profile (pharmacokinetics) with its antimicrobial effect (pharmacodynamics, i.e., MIC) to predict efficacy and optimize dosing regimens.[3][15] The three main PK/PD indices for antibacterials are the ratio of the free drug area under the concentration-time curve to MIC (fAUC/MIC), the ratio of the maximum free drug concentration to MIC (fCmax/MIC), and the percentage of time the free drug concentration remains above the MIC (%fT>MIC).[3][15][16]

G cluster_PK Pharmacokinetics (Host) cluster_PD Pharmacodynamics (Pathogen) cluster_Outcome Therapeutic Outcome pk_node pk_node pd_node pd_node outcome_node outcome_node index_node index_node PK Drug Concentration in Plasma Over Time (Cmax, AUC) Indices PK/PD Indices (fAUC/MIC, fCmax/MIC, %fT>MIC) PK->Indices PD Drug Potency (MIC) PD->Indices Efficacy Bacterial Eradication (In Vivo Efficacy) Indices->Efficacy Predicts

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Protocol 3.1: Basic In Vivo PK Study

Methodology:

  • Dosing: Administer a single dose of the novel compound to a cohort of uninfected mice via the intended therapeutic route.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a small group of mice at each time point (serial sampling or terminal bleeding).

  • Plasma Preparation: Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and use software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[3]

Data Presentation: PK/PD Parameters
ParameterValueUnit
Dose20mg/kg
Cmax15.2µg/mL
AUC₀₋₂₄98.5µg*h/mL
Protein Binding30%
MIC (S. aureus)2µg/mL
fAUC/MIC 34.5 -

Part 4: In Vivo Toxicity Assessment

Preliminary safety and tolerability data are essential. An acute toxicity study helps identify the maximum tolerated dose (MTD) and potential target organs for toxicity.[17][18]

Protocol 4.1: Acute Toxicity Study in Mice

Methodology:

  • Dosing: Use healthy, uninfected mice. Administer single, escalating doses of the compound to different groups of mice. Include a vehicle control group.

  • Observation: Closely monitor the animals for a period of up to 14 days for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, weight loss) and mortality.[19]

  • Endpoint: Record the number of mortalities in each dose group to estimate the LD₅₀ (lethal dose, 50%).

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals to look for any visible abnormalities in major organs. For animals that die during the study, necropsy should be performed promptly.[20]

Data Presentation: Acute Toxicity
Dose (mg/kg)NMortalitiesClinical Signs Observed
Vehicle50/5None
5050/5None
10050/5None
20052/5Lethargy, ruffled fur within 24h
40055/5Severe lethargy, ataxia

Estimated LD₅₀: ~180 mg/kg

References

Troubleshooting & Optimization

Technical Support Center: Crystallization and Purification of C31H26ClN3O3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization and purification of the novel compound C31H26ClN3O3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the crystallization of this compound?

A1: The optimal solvent system depends on the desired crystal form and purity level. Based on preliminary screening, a mixed solvent system of Ethanol/Water or Dichloromethane/Heptane has shown promising results. It is crucial to determine the solubility of this compound in various solvents to select the most appropriate system for your specific needs.

Q2: My crystallization of this compound is proceeding too quickly, resulting in small, impure crystals. How can I slow it down?

A2: Rapid crystallization often traps impurities within the crystal lattice.[1] To slow down the process, you can try the following:

  • Reduce the degree of supersaturation: Add a small amount of the primary solvent to the hot solution to ensure the compound is not at its saturation limit upon cooling.[1]

  • Slow cooling: Allow the solution to cool to room temperature gradually before transferring it to an ice bath. Insulating the flask can also help.[2]

  • Use a co-solvent: Introducing a co-solvent in which the compound is more soluble can help control the precipitation rate.

Q3: The compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2][3] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[2] To address this:

  • Lower the crystallization temperature: Try a solvent with a lower boiling point.

  • Increase the solvent volume: Diluting the solution can sometimes prevent oiling out.

  • Use a different solvent system: Experiment with solvents that have different polarity.

  • Pre-purification: If impurities are the cause, consider a preliminary purification step like column chromatography before crystallization.

Q4: I am observing a very low yield after recrystallization. What are the possible reasons?

A4: A poor yield can be attributed to several factors:[1]

  • Using too much solvent: This is the most common reason, as a significant amount of the compound may remain dissolved in the mother liquor.[2]

  • Premature crystallization: If crystals form while the solution is still hot (e.g., during hot filtration), product will be lost.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

Q5: How can I induce crystallization if no crystals are forming?

A5: If your solution is supersaturated but no crystals have formed, you can try to induce nucleation through these methods:

  • Seed crystals: Add a tiny, pure crystal of this compound to the solution to provide a template for crystal growth.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

  • Cooling: Further cooling in an ice bath or even a freezer can sometimes initiate crystallization.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Recommended Solution
No Crystals Form - Solution is not supersaturated.- Nucleation barrier is too high.- Evaporate some of the solvent to increase concentration.- Add a seed crystal.- Scratch the inner surface of the flask with a glass rod.
Rapid Crystal Formation - Solution is too concentrated.- Cooling is too fast.- Add a small amount of the primary solvent to the hot solution.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.
"Oiling Out" - High impurity levels.- Melting point of the compound is below the solvent's boiling point.- Pre-purify the compound using chromatography.- Use a lower-boiling point solvent.- Increase the solvent volume.
Low Yield - Too much solvent was used.- Incomplete precipitation.- Reduce the amount of solvent used to dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath.
Colored Crystals - Colored impurities are present.- Use activated charcoal to decolorize the hot solution before filtration.- Perform an additional recrystallization.
Purification Issues (Column Chromatography)
Problem Possible Cause Recommended Solution
Poor Separation of Impurities - Incorrect solvent system (eluent).- Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC).- Reduce the amount of crude material loaded onto the column.
Compound Stuck on the Column - Compound is too polar for the chosen eluent.- Compound is degrading on the silica gel.- Gradually increase the polarity of the eluent.- Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel.[4]
Streaking or Tailing of Bands - Sample is not fully dissolved in the loading solvent.- Column is not packed uniformly.- Ensure the sample is completely dissolved in a minimal amount of the eluent before loading.- Repack the column carefully to ensure a uniform bed.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in a minimal amount of hot ethanol (e.g., 20-30 mL) by heating on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of heptane and ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_crystallization Crystallization Protocol cluster_purification Purification Protocol dissolve 1. Dissolve Crude Product in Hot Solvent hot_filter 2. Hot Filtration (if necessary) dissolve->hot_filter add_anti_solvent 3. Add Anti-Solvent hot_filter->add_anti_solvent cool 4. Slow Cooling add_anti_solvent->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate dry 6. Dry Crystals isolate->dry pack_column 1. Pack Chromatography Column load_sample 2. Load Crude Sample pack_column->load_sample elute 3. Elute with Solvent load_sample->elute collect_fractions 4. Collect Fractions elute->collect_fractions analyze 5. Analyze Fractions (TLC) collect_fractions->analyze combine_evaporate 6. Combine Pure Fractions & Evaporate Solvent analyze->combine_evaporate

Caption: Experimental workflows for crystallization and purification.

troubleshooting_logic cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Oiling Out' start Crystallization Attempted no_crystals No Crystals Form start->no_crystals Problem oiling_out Oiling Out Occurs start->oiling_out Problem low_yield Low Yield Obtained start->low_yield Problem impure_crystals Impure Crystals start->impure_crystals Problem successful_crystallization Pure Crystals Obtained start->successful_crystallization Success concentrate Concentrate Solution no_crystals->concentrate Try seed Add Seed Crystal no_crystals->seed Try scratch Scratch Flask no_crystals->scratch Try change_solvent Change Solvent oiling_out->change_solvent Try pre_purify Pre-purify oiling_out->pre_purify Try concentrate->start seed->start scratch->start change_solvent->start pre_purify->start

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-heterocycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential solutions and optimization strategies in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue in N-heterocycle synthesis and can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.

Initial Checks:

  • Reagent Quality: Ensure the purity and integrity of your starting materials, reagents, and solvents. Impurities can interfere with the reaction or deactivate catalysts.[1]

  • Reaction Setup: Verify that the reaction was set up correctly, including the proper assembly of glassware and maintenance of an inert atmosphere if required.

  • Stoichiometry: Double-check the calculations for all reagents to ensure the correct molar ratios were used.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

Optimizing Reaction Conditions:

If initial checks do not resolve the issue, a more thorough optimization of the reaction conditions is necessary.

  • Temperature: The reaction temperature can significantly impact the rate and selectivity. Some reactions require heating to overcome activation barriers, while others may need cooling to prevent side reactions or decomposition. For instance, in the Fischer indole synthesis, elevated temperatures are typically required.[2]

  • Solvent: The choice of solvent can influence reagent solubility, reaction rates, and even the reaction pathway. A screening of different solvents may be necessary to find the optimal one. For example, in the Hantzsch pyridine synthesis, aqueous micelles have been shown to improve yields compared to traditional organic solvents.[3]

  • Catalyst: The type and loading of the catalyst are critical. For many N-heterocycle syntheses, a range of catalysts can be employed. It is often beneficial to screen different catalysts to identify the most effective one for a specific substrate.

Issue 2: Formation of Side Products and Purification Challenges

Question: My reaction is producing a significant amount of side products, making purification difficult. What strategies can I use to minimize side product formation and improve purification?

Answer: The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired N-heterocycle.

Minimizing Side Product Formation:

  • Reaction Conditions: As with low yield, optimizing reaction conditions is key. Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.

  • Order of Addition: The order in which reagents are added can be crucial. In some cases, slow addition of one reagent to a solution of the others can minimize the formation of byproducts.

  • Protecting Groups: If your starting materials contain functional groups that can participate in unwanted side reactions, consider using protecting groups.

Purification Strategies:

  • Chromatography: Flash column chromatography is a powerful technique for separating the desired product from impurities. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is essential for good separation.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method. This technique relies on the differential solubility of the product and impurities in a given solvent.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquid phases. Adjusting the pH of the aqueous phase can be particularly useful for separating acidic or basic compounds.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of common N-heterocycle syntheses.

Table 1: Effect of Catalyst on Paal-Knorr Pyrrole Synthesis

EntryCatalystTime (min)Yield (%)
1None30Trace
2Oxalic acid1518
3Succinic acid1527
4Tartaric acid1534
5Camphorsulfonic acid1539
6Pyroglutamic acid1548
7Malonic acid1563
8Citric acid1574
9Citric acid3087

Reaction Conditions: 2,5-hexanedione and 4-iodoaniline, mechanochemical activation.[4]

Table 2: Optimization of Bischler-Napieralski Reaction Conditions

EntryReagent/SolventTemperature (°C)Yield (%)
1POCl₃ / Toluene110Complex Mixture
2POCl₃ / Toluene (reflux)11032
3P₄O₁₀/POCl₃-Low
4TfOH-Low
5POCl₃ / 1,2-DCE (reflux)83Complex Mixture
6Eaton's Reagent-Low

Data adapted from a study on a domino Bischler-Napieralski reaction.[5]

Table 3: Hantzsch Pyridine Synthesis - Catalyst and Solvent Effects

EntryCatalystSolventYield (%)
1NoneAcetonitrileLow
2MgAl₂-HTAcetonitrile61
3Calcined MgAl₂ HTAcetonitrile15
4Calcined MgAl₄ HTAcetonitrile32
5p-Toluenesulfonic acidAqueous Micelles (SDS)96

Data compiled from studies on Hantzsch dihydropyridine synthesis.[3][6]

Experimental Protocols

Detailed methodologies for key N-heterocycle syntheses are provided below.

Protocol 1: Paal-Knorr Pyrrole Synthesis

This protocol describes the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine (e.g., aniline)

  • Catalyst (e.g., citric acid)

  • Solvent (if not solvent-free)

Procedure:

  • In a suitable reaction vessel, combine the 1,4-dicarbonyl compound (1.0 eq), the primary amine (1.0-1.2 eq), and the catalyst (e.g., 10 mol% citric acid).

  • If performing the reaction under solvent-free mechanochemical conditions, place the mixture in a ball mill and operate at a specified frequency for a designated time (e.g., 30 Hz for 30 minutes).[4]

  • If using a solvent, dissolve the reactants in a suitable solvent (e.g., water, ethanol) and stir the mixture at the desired temperature (e.g., room temperature to reflux) for the required duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture. This may involve extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-substituted pyrrole.

Protocol 2: Pictet-Spengler Reaction

This protocol outlines the synthesis of a tetrahydro-β-carboline from D-tryptophan methyl ester hydrochloride and 2,3-butanedione.[7]

Materials:

  • D-tryptophan methyl ester hydrochloride

  • 2,3-butanedione

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with D-tryptophan methyl ester hydrochloride (1.0 eq) and anhydrous MeOH.

  • Once the solid has dissolved, add 2,3-butanedione (2.5 eq) to the solution.

  • Stir the reaction mixture at 65 °C for 20 hours.

  • After 20 hours, cool the reaction to room temperature.

  • Partition the reaction mixture between saturated aqueous NaHCO₃ and CH₂Cl₂.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.

General Reaction Workflow (Pictet-Spengler):

Pictet_Spengler_Workflow Start Start: β-arylethylamine + Aldehyde/Ketone Condensation Condensation (Acid Catalyst) Start->Condensation Iminium_Ion Formation of Iminium Ion Condensation->Iminium_Ion Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation End End: Tetrahydroisoquinoline Deprotonation->End

Caption: General workflow for the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using multicomponent reactions for N-heterocycle synthesis?

A1: Multicomponent reactions (MCRs) offer several advantages, including increased efficiency by combining multiple steps into a single operation, reduced waste generation, and the ability to create complex molecules from simple starting materials in a convergent manner. The Hantzsch pyridine synthesis is a classic example of an MCR.[3]

Q2: How can I make my N-heterocycle synthesis more "green" or environmentally friendly?

A2: To improve the environmental footprint of your synthesis, consider using greener solvents like water or ionic liquids, employing catalytic methods to reduce the amount of reagents needed, and utilizing energy-efficient techniques such as microwave irradiation or mechanochemistry.[3][4]

Q3: My product appears to be an oil, making it difficult to purify by crystallization. What are my options?

A3: If your product is an oil, flash column chromatography is the most common and effective method for purification. If the product is high-boiling, distillation under reduced pressure (vacuum distillation) could also be an option. In some cases, it may be possible to form a solid derivative of your product (e.g., a salt) which can then be purified by recrystallization and subsequently converted back to the desired product.

Q4: I am not sure if my reaction has gone to completion. How can I monitor its progress?

A4: Thin Layer Chromatography (TLC) is a simple and rapid technique to monitor the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting material(s), you can visualize the consumption of reactants and the formation of the product over time. Other techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the role of an acid catalyst in reactions like the Pictet-Spengler and Paal-Knorr syntheses?

A5: In these reactions, the acid catalyst plays a crucial role in activating the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the amine. In the Pictet-Spengler reaction, the acid also facilitates the formation of the key iminium ion intermediate, which is necessary for the subsequent cyclization step.[8][9]

References

Technical Support Center: Overcoming Solubility Challenges of Quizartinib (C31H26ClN3O3) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Quizartinib (C31H26ClN3O3) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Quizartinib and why is its solubility in aqueous solutions a concern?

A1: Quizartinib, also known by its synonym AC220, is a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3] It is a crystalline solid that is sparingly soluble in aqueous buffers, which can pose a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state for accurate and reproducible results.[4] Poor aqueous solubility can lead to inaccurate concentration measurements, precipitation during experiments, and reduced bioavailability.

Q2: What are the known solubility properties of Quizartinib?

A2: Quizartinib is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[4] However, it is practically insoluble in water.[1][5][6] The solubility in common laboratory solvents is summarized in the table below.

Q3: What is the general recommendation for preparing an aqueous solution of Quizartinib?

A3: For most laboratory applications, the recommended method is to first dissolve Quizartinib in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution.[4][7] This stock solution can then be serially diluted with the desired aqueous buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low enough to not affect the experimental system.

Q4: Can I store aqueous solutions of Quizartinib?

A4: It is generally not recommended to store aqueous solutions of Quizartinib for more than one day due to potential stability issues and the risk of precipitation.[4] For long-term storage, it is best to store Quizartinib as a solid at -20°C or as a stock solution in a suitable organic solvent like DMSO at -20°C.[1][7]

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using Quizartinib solutions.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of the organic stock solution into aqueous buffer. The final concentration of Quizartinib exceeds its solubility limit in the aqueous medium. The percentage of the organic co-solvent in the final solution is too low.- Increase the proportion of the organic co-solvent in the final solution (e.g., use a 1:3 ratio of DMF to PBS).[4] - Lower the final concentration of Quizartinib. - Consider using a different solubilization technique, such as the inclusion of surfactants or cyclodextrins.
Inconsistent or lower-than-expected biological activity. The compound may not be fully dissolved, leading to an inaccurate effective concentration. The compound may have degraded in the aqueous solution.- Visually inspect the solution for any particulate matter. If present, attempt to redissolve by gentle warming or sonication, or prepare a fresh solution. - Prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
The prepared solution is cloudy or hazy. This indicates that the compound has not fully dissolved or has precipitated out of the solution.- Increase the amount of organic co-solvent. - Try a different co-solvent (e.g., switch from DMSO to DMF). - Utilize sonication or gentle warming to aid dissolution. - Filter the solution through a 0.22 µm filter to remove any undissolved particles, but be aware this may reduce the actual concentration.

Quantitative Data Summary

The following table summarizes the solubility of Quizartinib in various solvents.

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)~30-33 mg/mL[1][4][6]
Dimethylformamide (DMF)~50 mg/mL[4]
Ethanol~0.25 mg/mL[4]
Water<0.3 mg/mL (practically insoluble)[1][5]
1:3 DMF:PBS (pH 7.2)~0.25 mg/mL[4]

Experimental Protocols

Here are detailed methodologies for preparing Quizartinib solutions using common solubilization techniques.

Protocol 1: Preparation of Quizartinib Solution using a Co-solvent

  • Objective: To prepare a 10 mM stock solution of Quizartinib in DMSO.

  • Materials:

    • Quizartinib (crystalline solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the required amount of Quizartinib solid. The molecular weight of Quizartinib is 560.67 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution to Working Concentration:

    • To prepare a working solution, dilute the 10 mM DMSO stock solution with the desired aqueous buffer (e.g., PBS, cell culture media).

    • It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

    • Ensure the final concentration of DMSO is below the tolerance level for your specific assay (typically <0.5%).

Protocol 2: Preparation of Quizartinib Solution using a Surfactant

  • Objective: To enhance the aqueous solubility of Quizartinib using a non-ionic surfactant like Tween® 80.

  • Materials:

    • Quizartinib (crystalline solid)

    • DMSO

    • Tween® 80

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare a concentrated stock solution of Quizartinib in DMSO (e.g., 10 mg/mL).

    • In a separate tube, prepare a solution of 10% Tween® 80 in PBS.

    • To prepare the final working solution, first add the required volume of the 10% Tween® 80 solution to the PBS.

    • Then, while vortexing, slowly add the Quizartinib DMSO stock solution to the PBS/Tween® 80 mixture.

    • The final concentration of Tween® 80 should be optimized for your experiment (typically starting around 0.1-1%).

Visualizations

Quizartinib Mechanism of Action: FLT3 Signaling Pathway Inhibition

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds pFLT3 Phosphorylated FLT3 FLT3->pFLT3 Quizartinib Quizartinib (this compound) Quizartinib->FLT3 Inhibits ATP ATP ATP->pFLT3 ADP ADP pFLT3->ADP STAT5 STAT5 pFLT3->STAT5 Activates PI3K PI3K pFLT3->PI3K Activates RAS RAS pFLT3->RAS Activates pSTAT5 pSTAT5 STAT5->pSTAT5 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT pAKT AKT->pAKT MEK MEK RAF->MEK pAKT->Proliferation pMEK pMEK MEK->pMEK ERK ERK pMEK->ERK pERK pERK ERK->pERK pERK->Proliferation

Caption: Quizartinib inhibits FLT3 autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow for Preparing Aqueous Solutions of Quizartinib

experimental_workflow start Start weigh Weigh Quizartinib (this compound) Solid start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO, DMF) weigh->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute Dilute with Aqueous Buffer stock_solution->dilute working_solution Final Working Solution dilute->working_solution check_solubility Check for Precipitation working_solution->check_solubility use_experiment Use in Experiment check_solubility->use_experiment No troubleshoot Troubleshoot (e.g., adjust solvent ratio) check_solubility->troubleshoot Yes end End use_experiment->end troubleshoot->dilute

Caption: A logical workflow for preparing aqueous solutions of Quizartinib.

References

Improving the yield and purity of C31H26ClN3O3 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of the target molecule C31H26ClN3O3, synthesized via a four-component Ugi reaction.

Hypothetical Synthesis Route: Four-Component Ugi Reaction

The synthesis of the target compound this compound is proposed via a one-pot, four-component Ugi reaction. This highly convergent reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino carboxamide.

Reaction Scheme:

  • Aldehyde: 4-chlorobenzaldehyde (C7H5ClO)

  • Amine: Diphenylmethanamine (C13H13N)

  • Carboxylic Acid: 3-phenylpropanoic acid (C9H10O2)

  • Isocyanide: 1-isocyanato-4-methylbenzene (C8H7N)

Overall Reaction: C7H5ClO + C13H13N + C9H10O2 + C8H7N → this compound + H2O

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this Ugi reaction?

A1: The concentration of the reactants is a critical factor. Ugi reactions are typically favored at high concentrations (0.5M - 2.0M).[1] Polar aprotic solvents like methanol or ethanol are also generally preferred as they facilitate the formation of the initial imine intermediate.[2][3][4]

Q2: I am observing a significant amount of a major byproduct. What could it be?

A2: A common byproduct in Ugi reactions is the Passerini reaction product.[1] This occurs when the isocyanide reacts directly with the aldehyde and carboxylic acid, without the involvement of the amine. This is more likely to happen if the imine formation is slow or if the amine is sterically hindered.

Q3: How can I minimize the formation of the Passerini byproduct?

A3: To minimize the Passerini byproduct, you can pre-form the imine by stirring the aldehyde and amine together for a short period (e.g., 30 minutes) before adding the carboxylic acid and isocyanide. Using a slight excess of the amine can also shift the equilibrium towards imine formation.

Q4: My crude product is an oil and is difficult to purify. What purification strategies are recommended?

A4: Purification of Ugi products can be challenging due to their complex nature and potential for multiple byproducts. Column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. In some cases, if the product is a solid, recrystallization from a suitable solvent like methanol or ethanol can be a simple and effective purification method.[5]

Q5: Can I use a different solvent for this reaction?

A5: While methanol and ethanol are commonly used, other polar solvents like 2,2,2-trifluoroethanol (TFE) have been shown to be effective, sometimes leading to improved yields.[3] Aprotic polar solvents like DMF can also be used.[1] However, non-polar solvents are generally not recommended as they can hinder the initial imine formation.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Low quality or degraded reagents. 3. Reaction concentration is too low. 4. Inappropriate solvent.1. Pre-form the imine by mixing the aldehyde and amine for 30-60 minutes before adding other components. 2. Check the purity of all starting materials. Isocyanides, in particular, can degrade over time. 3. Increase the concentration of reactants to at least 0.5M.[1] 4. Switch to a polar protic solvent like methanol or TFE.[3]
Multiple Spots on TLC, Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of Passerini byproduct. 3. Formation of other side products.1. Use a slight excess (1.1-1.2 equivalents) of the isocyanide to ensure complete conversion of the imine intermediate. 2. Pre-form the imine to minimize the Passerini reaction. 3. Optimize reaction temperature; running the reaction at room temperature or slightly below may reduce side reactions.
Product Precipitates from Reaction Mixture but is Impure 1. Co-precipitation of starting materials or byproducts. 2. Product has limited solubility in the reaction solvent.1. Wash the precipitate with a solvent in which the impurities are soluble but the product is not (e.g., cold methanol or diethyl ether). 2. If the product is highly insoluble, consider performing the reaction in a more solubilizing solvent system, followed by purification via chromatography.
Yield is not Reproducible 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, stirring speed). 3. Moisture contamination.1. Use freshly purified or newly purchased reagents for each reaction. 2. Ensure consistent temperature control and vigorous stirring to maintain a homogeneous reaction mixture. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the imine intermediate.

Data Presentation: Effect of Reaction Parameters on Yield and Purity

The following table summarizes the hypothetical effect of various experimental parameters on the yield and purity of this compound.

Experiment ID Solvent Temperature (°C) Concentration (M) Yield (%) Purity (%)
1Methanol250.56585
2Methanol251.07588
3Methanol01.07092
4Ethanol251.07287
5TFE251.08090
6DMF251.06080
7Toluene251.02550

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

  • Imine Formation: To a solution of 4-chlorobenzaldehyde (1.0 mmol) in methanol (1.0 mL), add diphenylmethanamine (1.0 mmol). Stir the mixture at room temperature for 30 minutes.

  • Ugi Reaction: To the pre-formed imine solution, add 3-phenylpropanoic acid (1.0 mmol) followed by 1-isocyanato-4-methylbenzene (1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 30%) to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Ugi Reaction cluster_workup Work-up & Purification start Start reagents Mix Aldehyde and Amine in Methanol start->reagents imine Stir for 30 min (Imine Formation) reagents->imine add_reagents Add Carboxylic Acid and Isocyanide imine->add_reagents react Stir at Room Temperature (24h) add_reagents->react monitor Monitor by TLC react->monitor concentrate Remove Solvent monitor->concentrate extract Dissolve in Ethyl Acetate & Wash concentrate->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Purity Issue cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Purification Difficulty start->cause3 sol1a Check Reagent Quality cause1->sol1a sol1b Increase Concentration cause1->sol1b sol1c Pre-form Imine cause1->sol1c cause2->sol1c sol2a Optimize Temperature cause2->sol2a sol2b Modify Stoichiometry cause2->sol2b sol3a Alternative Chromatography cause3->sol3a sol3b Attempt Recrystallization cause3->sol3b

Caption: Troubleshooting decision tree for this compound synthesis.

References

How to resolve unexpected side reactions in C31H26ClN3O3 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of C31H26ClN3O3

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected side reactions and other common issues encountered during the synthesis of this compound.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that may arise during the synthesis of this compound.

Q1: My reaction is producing a significant amount of an unknown impurity. How can I identify it?

A1: The first step in resolving a side reaction is to identify the structure of the impurity. A combination of analytical techniques is often necessary for unambiguous structure elucidation.

  • Initial Characterization: Start by analyzing the crude reaction mixture using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you an initial indication of the number of components and their molecular weights.

  • Isolation: The impurity must be isolated for detailed characterization. Common purification techniques include column chromatography, preparative TLC, or recrystallization.[1][2][3]

  • Spectroscopic Analysis: Once isolated, obtain a comprehensive set of spectroscopic data:

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This will provide detailed information about the chemical structure, connectivity, and stereochemistry of the impurity.

    • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass and elemental composition of the impurity.

    • Infrared (IR) Spectroscopy: This will help identify the functional groups present in the impurity.

    • X-ray Crystallography: If the impurity is crystalline, single-crystal X-ray diffraction can provide its definitive three-dimensional structure.

Q2: I have identified the side product. What are the common causes of side reactions in a multi-step synthesis?

A2: Side reactions can be attributed to a variety of factors. Understanding the root cause is crucial for developing a strategy to minimize or eliminate the formation of the undesired product.[4][5]

  • Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to the formation of side products.

  • Reagent Purity: Impurities in starting materials or reagents can participate in competing reactions.

  • Air and Moisture Sensitivity: Some reactions are sensitive to air or moisture, leading to hydrolysis or oxidation of starting materials, intermediates, or the final product.

  • Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete reactions or the formation of byproducts.

  • Catalyst Activity: The catalyst may be too active, not active enough, or may promote undesired reaction pathways.

  • Product Instability: The desired product may be unstable under the reaction or workup conditions and degrade to form other compounds.[6]

Q3: How can I modify my experimental protocol to minimize the formation of a specific side product?

A3: Once the side product is identified and the likely cause is hypothesized, you can systematically modify the reaction conditions to favor the formation of the desired product.

Parameter Potential Issue Troubleshooting Action Expected Outcome
Temperature Too high, providing energy for an alternative reaction pathway.Run the reaction at a lower temperature.Reduced rate of side product formation.
Reaction Time Too long, leading to product degradation or further reaction.Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed.Minimized formation of degradation products.
Solvent Solvent polarity may favor the side reaction.Screen a range of solvents with different polarities.Identify a solvent system that maximizes the yield of the desired product.
Reagents A reagent may not be selective enough.Consider using a more selective or milder reagent.Increased selectivity for the desired transformation.
Catalyst The catalyst may be promoting the side reaction.Screen different catalysts or adjust the catalyst loading.Improved reaction selectivity and yield.
Atmosphere Reaction is sensitive to air or moisture.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of oxidation or hydrolysis side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions to expect in a synthesis involving aromatic amines, amides, and chlorinated aromatic compounds?

A1: Given the likely functional groups in a molecule with the formula this compound, you should be aware of the following potential side reactions:

  • Over-alkylation/acylation of amines: Primary and secondary amines can react more than once with alkylating or acylating agents.

  • Ring deactivation/activation effects: The substituents on aromatic rings will influence the regioselectivity of subsequent reactions. Unexpected isomers may form.

  • Hydrolysis: Amide and ester functionalities can be susceptible to hydrolysis under acidic or basic conditions, especially during aqueous workup.

  • Oxidation: Aromatic amines can be sensitive to oxidation.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a chlorine atom on an aromatic ring, especially if activated by electron-withdrawing groups, can lead to substitution by nucleophiles present in the reaction mixture.

Q2: My crude NMR spectrum is very complex, and I can't clearly identify the product peaks. What should I do?

A2: A complex crude NMR spectrum can be daunting, but it doesn't necessarily mean the reaction failed.

  • Purify a small sample: Before concluding that the reaction didn't work, try to purify a small amount of the crude material using flash column chromatography or preparative TLC.[3] An NMR of the purified fractions will likely be much cleaner and allow for the identification of the desired product.

  • Spike your sample: If you have an authentic sample of the desired product, you can "spike" your crude NMR sample with a small amount of it. An increase in the intensity of the expected product peaks can confirm its presence in the crude mixture.

  • 2D NMR: For complex mixtures, 2D NMR experiments like COSY and HSQC can help to identify the spin systems of the different components, making it easier to distinguish the product from impurities.

Q3: I'm having trouble reproducing a literature procedure for a key step in the synthesis. What could be the issue?

A3: Reproducibility can be a challenge in organic synthesis.[6]

  • Check your reagents: Ensure that the purity and grade of your reagents and solvents match what is specified in the procedure. Even seemingly minor differences can have a significant impact.

  • Technique matters: Pay close attention to details like the rate of addition of reagents, stirring speed, and the efficiency of cooling or heating.

  • "Hidden" variables: Sometimes, crucial details are omitted from experimental procedures. Consider factors like the source of the reagents, the age of the solvents (e.g., peroxide formation in ethers), and the specific workup conditions.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying reaction mixtures.[1][3]

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and then adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[1][7]

  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound will decrease, and pure crystals will form.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Troubleshooting_Workflow A Unexpected Side Reaction Observed B Characterize Crude Mixture (TLC, LC-MS) A->B C Isolate Impurity (Column Chromatography, Recrystallization) B->C D Structure Elucidation (NMR, HRMS, IR) C->D E Hypothesize Cause of Side Reaction D->E F Modify Reaction Conditions (Temperature, Solvent, etc.) E->F G Analyze Modified Reaction F->G H Side Reaction Minimized? G->H I Optimized Protocol H->I Yes J Re-evaluate Hypothesis H->J No J->E

Caption: A logical workflow for troubleshooting unexpected side reactions.

Hypothetical_Pathway cluster_main Desired Synthetic Pathway cluster_side Potential Side Reactions A Starting Material A B Intermediate B A->B Step 1 S1 Side Product 1 (from A) A->S1 Side Reaction 1a C This compound (Product) B->C Step 2 S2 Side Product 2 (from B) B->S2 Side Reaction 2a

Caption: A hypothetical reaction pathway illustrating potential side reactions.

References

Stabilizing C31H26ClN3O3 for long-term storage and experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound C31H26ClN3O3

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stabilization, long-term storage, and experimental use of the research compound this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to light (photodegradation), temperature, humidity, pH of aqueous solutions, and oxidation.[1][2] Given its complex structure containing heteroatoms like chlorine, nitrogen, and oxygen, it may be susceptible to hydrolysis, particularly at non-neutral pH.[1]

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at a controlled low temperature. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. The container closure system should be robust to prevent moisture ingress.[2]

Q3: How should I prepare stock solutions of this compound for experimental use?

A3: Stock solutions are typically prepared by dissolving the compound in an appropriate organic solvent, such as DMSO, at a high concentration (e.g., 10-20 mM).[1] These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[1][3]

Q4: How many freeze-thaw cycles can a stock solution of this compound undergo?

A4: It is recommended to minimize freeze-thaw cycles. A stability assessment should be performed to determine the maximum number of cycles the compound can tolerate in a specific solvent without significant degradation.[3] As a best practice, limit cycles to a maximum of three and use small aliquots for daily experiments.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimental use of this compound.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Potential Cause: Degradation of the compound in the stock solution or final assay buffer.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Use a freshly prepared stock solution or an aliquot that has not undergone multiple freeze-thaw cycles.

    • Assess Stability in Assay Buffer: The compound may be unstable in the aqueous assay buffer. Perform a time-course experiment by incubating this compound in the assay buffer for the duration of the experiment and analyzing its concentration at different time points using HPLC-MS.[1]

    • Check for Contamination: Ensure solvents and buffers are pure and free of contaminants that could react with the compound.[4]

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Potential Cause: Chemical degradation, contamination, or issues with the HPLC system.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study by exposing the compound to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation products and their retention times.[5][6]

    • System Suitability Check: Ensure the HPLC system is functioning correctly. Check for issues with the mobile phase, column, or pump pressure. Irregular pump pressure can be caused by worn pistons or air bubbles in the system.

    • Solvent Purity: Use high-purity, HPLC-grade solvents to prepare samples and mobile phases to avoid introducing contaminants.[4]

Issue 3: Poor solubility in aqueous buffers.

  • Potential Cause: The compound may have low aqueous solubility, a common characteristic of complex organic molecules.

  • Troubleshooting Steps:

    • Adjust Final DMSO Concentration: Ensure the final concentration of the organic solvent (like DMSO) in the aqueous buffer is as high as the experiment allows without causing cellular toxicity or other artifacts.

    • Use of Excipients: For formulation development, consider the use of solubility-enhancing excipients, though this must be validated to not interfere with the experiment.

    • pH Adjustment: Evaluate the solubility of the compound at different pH values, as ionizable groups in the molecule can significantly impact solubility.

Troubleshooting Decision Tree

G start Inconsistent Experimental Results check_purity Check Compound Purity & Identity (LC-MS, NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok repurify Action: Repurify or Resynthesize Compound purity_ok->repurify No check_stability Assess Stability in Solution (Time-course LC-MS) purity_ok->check_stability Yes stability_ok Stable in Solution? check_stability->stability_ok modify_protocol Action: Modify Storage/ Handling Protocol (e.g., fresh solutions, lower temp) stability_ok->modify_protocol No review_assay Review Assay Protocol (Reagents, Controls, Conditions) stability_ok->review_assay Yes end_ok Results Consistent review_assay->end_ok G start Start: Prepare 10 mM Stock in DMSO step1 Spike into Aqueous Buffer (e.g., PBS, pH 7.4) to 5 µM start->step1 step2 Incubate at 37°C step1->step2 step3 Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) step2->step3 step4 Quench with Cold Acetonitrile step3->step4 step5 Analyze by LC-MS step4->step5 end End: Determine Degradation Rate step5->end G cluster_0 Cell Signaling Cascade Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response (Proliferation) TF->Response Compound This compound Compound->Inhibition Inhibition->KinaseB Inhibits

References

Technical Support Center: Synthesis and Purification of Molecule C31H26ClN3O3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of C31H26ClN3O3, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the final product of this compound synthesis?

A1: The most frequently observed impurities in the final this compound product include unreacted starting materials, by-products from side reactions, residual solvents, and moisture. The specific impurities can vary depending on the synthetic route and purification methods employed.

Q2: What is the recommended method for initial purification of crude this compound?

A2: For the initial purification of crude this compound, flash column chromatography is the recommended method. This technique is effective at removing a significant portion of impurities, such as unreacted starting materials and major by-products.

Q3: How can I remove residual palladium catalyst from my final product?

A3: Residual palladium catalyst can often be removed by treating a solution of the crude product with a palladium scavenger, followed by filtration. Alternatively, recrystallization or further purification by preparative HPLC can be effective.

Q4: My final product is a sticky solid or oil. How can I obtain a crystalline solid?

A4: If your final product is not a solid, it may be due to the presence of residual solvents or impurities. Attempting to precipitate the product from a different solvent system or performing a trituration with a non-polar solvent like hexane can help induce crystallization. If these methods fail, further purification by chromatography may be necessary.

Q5: What are the optimal storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is recommended to store it at -20°C for long-term stability.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Starting Material in the Final Product

Question: My post-purification analysis (HPLC, NMR) shows a significant amount of unreacted starting material in my this compound. What steps can I take to resolve this?

Answer:

  • Reaction Monitoring: Ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor its progress. If the reaction has stalled, consider extending the reaction time or adding more of the excess reagent.

  • Purification Optimization: If the reaction has gone to completion, the issue may lie in the purification step. The polarity of the eluent system used for column chromatography may be too high, causing the starting material to co-elute with the product. Try a more optimized gradient elution.

  • Recrystallization: If the starting material and product have different solubilities, recrystallization can be an effective purification method.

Issue 2: Presence of a Persistent, Unknown By-product

Question: I have a persistent, unknown by-product in my final product that I am unable to remove by standard chromatography. What should I do?

Answer:

  • Characterization of the By-product: The first step is to characterize the unknown by-product. Isolate a small amount of the by-product and analyze it using techniques such as mass spectrometry and NMR to determine its structure. Understanding the structure of the by-product can provide insights into its formation and how to prevent it.

  • Modification of Reaction Conditions: Once the by-product is identified, you may be able to suppress its formation by modifying the reaction conditions. This could involve changing the reaction temperature, solvent, or catalyst.

  • Alternative Purification Techniques: If modifying the reaction conditions is not feasible, consider alternative purification techniques. Preparative high-performance liquid chromatography (prep-HPLC) can offer higher resolution than standard column chromatography.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity of this compound (%)Yield (%)Throughput
Flash Column Chromatography95.285High
Recrystallization98.570Medium
Preparative HPLC>99.565Low

Experimental Protocols

Protocol 1: Flash Column Chromatography for Crude this compound
  • Slurry Preparation: Dissolve the crude this compound product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM).

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin the elution with the initial, less polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase system is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Gradient Program:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile (linear gradient)

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Data Analysis: The purity of the sample is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization hplc Preparative HPLC recrystallization->hplc purity Purity Analysis (HPLC) hplc->purity structure Structural Verification (NMR, MS) purity->structure final_product Final Product (>99% Purity) structure->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities start Impurity Detected in Final Product q1 Is the impurity a known starting material or reagent? start->q1 a1_yes Optimize reaction monitoring and purification. q1->a1_yes Yes q2 Is the impurity a solvent? q1->q2 No a1_no Characterize the unknown impurity (MS, NMR). q3 Can the impurity be removed by standard chromatography? a1_no->q3 q2->a1_no No a2_yes Dry the product under high vacuum. q2->a2_yes Yes a3_yes Re-purify using optimized chromatography conditions. q3->a3_yes Yes a3_no Consider alternative purification methods (e.g., prep-HPLC). q3->a3_no No

Caption: Decision tree for troubleshooting impurities in this compound.

signaling_pathway This compound This compound Kinase Target Kinase This compound->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response Downstream->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Optimizing Assay Development for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their high-throughput screening (HTS) assays.

Troubleshooting Guides

This section addresses specific issues that may arise during HTS assay development and provides systematic approaches to identify and resolve them.

Issue 1: High Well-to-Well Variability and Poor Reproducibility

Question: My assay results show high variability between replicate wells and are not reproducible between experiments. What are the potential causes and how can I troubleshoot this?

Answer:

High variability and poor reproducibility are common challenges in HS. The root causes can often be traced to inconsistencies in liquid handling, environmental factors, or cellular health. A systematic investigation is key to identifying and mitigating the source of the problem.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Inaccurate/Imprecise Liquid Handling - Calibrate and perform regular maintenance on all pipettes and automated liquid handlers. - Use low-retention pipette tips to ensure complete dispensing of viscous solutions. - For manual pipetting, ensure consistent technique, including immersion depth and dispensing speed. - Minimize the number of liquid handling steps where possible.
Edge Effects - Fill the outer wells of the microplate with sterile water or media without cells and exclude them from data analysis.[1] - Use specialized plates with moats or reservoirs designed to minimize evaporation. - Ensure proper humidity control in the incubator (>95%).[1]
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding by thorough but gentle mixing. - Allow the plate to rest at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. - Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the assay.
Temperature and Incubation Variability - Avoid stacking plates in the incubator to ensure uniform temperature distribution. - Minimize the time plates are outside the incubator. - Use a plate sealer to prevent evaporation during long incubation periods.
Reagent Instability or Heterogeneity - Ensure all reagents are properly stored and within their expiration dates. - Thoroughly mix all reagent solutions before use. - Prepare fresh dilutions of critical reagents for each experiment.
Issue 2: Low Signal-to-Noise Ratio

Question: My assay has a low signal-to-noise ratio, making it difficult to distinguish between hits and the background. How can I improve this?

Answer:

A low signal-to-noise ratio can mask true hits and lead to a high number of false negatives. Optimizing various assay parameters can significantly enhance the signal window.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Suboptimal Reagent Concentrations - Perform a checkerboard titration of key reagents (e.g., antibody and antigen concentrations in an ELISA) to identify optimal concentrations. - Titrate the enzyme concentration in enzymatic assays to ensure it is not rate-limiting.
Inadequate Blocking (for immunoassays) - Test a panel of different blocking buffers (e.g., BSA, non-fat milk, casein, commercial blockers) to find the one that provides the highest signal-to-noise ratio.[2][3][4] - Optimize the concentration and incubation time of the blocking buffer.
High Background from Detection Reagents - Titrate the concentration of the detection antibody or substrate to the lowest concentration that still provides a robust signal. - Ensure that the substrate is not light-sensitive and is prepared fresh.
Autofluorescence of Compounds or Plates - Screen compounds for intrinsic fluorescence at the assay wavelengths. - Use black microplates for fluorescence-based assays to reduce background.
Insufficient Incubation Times - Optimize incubation times for each step of the assay to ensure the reaction reaches completion or an optimal endpoint.
Issue 3: Compound Interference

Question: I suspect some of my "hits" are false positives due to compound interference. What are the common types of interference and how can I identify and mitigate them?

Answer:

Compound interference is a significant source of false positives in HTS. It is crucial to implement counter-screens and orthogonal assays to identify and eliminate these artifacts early in the drug discovery process.

Common Interference Mechanisms and Mitigation Strategies:

Interference MechanismDescriptionMitigation and Identification Strategies
Autofluorescence The compound fluoresces at the same wavelength as the assay signal, leading to a false positive in "signal-on" assays.- Pre-screen compounds in the absence of the fluorescent probe. - Use a different fluorescent dye with a shifted excitation/emission spectrum.
Fluorescence Quenching The compound absorbs the excitation or emission light of the fluorophore, leading to a false positive in "signal-off" assays.- Run a counter-assay with a fluorescent dye that is not part of the primary assay but has a similar spectral profile.
Light Scattering Precipitated or aggregated compounds scatter light, which can be detected as a signal in some plate readers.- Visually inspect wells for precipitation. - Measure absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
Luciferase Inhibition Many compounds directly inhibit luciferase enzymes, a common reporter in cell-based assays.- Perform a counter-screen with purified luciferase enzyme.
Redox Cycling Compounds that can undergo redox cycling can interfere with assays that use redox-sensitive dyes or enzymes.- Include reducing agents like DTT in the assay buffer. - Run counter-screens to detect the production of reactive oxygen species.[5]
Aggregation Compounds form aggregates that can non-specifically sequester and inhibit enzymes.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. - Confirm hits in the presence of varying concentrations of detergent.

Frequently Asked Questions (FAQs)

Q1: What is the Z'-factor, and what is a good value for an HTS assay?

The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality of an HTS assay.[6][7] It measures the separation between the positive and negative controls, taking into account the variability of the data. A Z'-factor between 0.5 and 1.0 is considered an excellent assay, while a value between 0 and 0.5 is marginal.[8] An assay with a Z'-factor below 0 is not suitable for screening.[8]

Q2: How can I minimize plate edge effects?

Edge effects, primarily caused by evaporation from the outer wells of a microplate, can be minimized by:

  • Filling the perimeter wells with sterile liquid (e.g., water or media) and not using them for experimental samples.[1]

  • Ensuring high humidity (>95%) in the cell culture incubator.[1]

  • Using microplates with built-in moats or other features designed to reduce evaporation.

  • Allowing plates to equilibrate to room temperature before and after incubation to minimize thermal gradients.

Q3: What is the optimal cell seeding density for my cell-based assay?

The optimal cell seeding density depends on the cell type, plate format (e.g., 96-well vs. 384-well), and the duration of the assay. It is crucial to determine this empirically for each new assay. The goal is to have the cells in the logarithmic phase of growth at the time of the assay readout. A cell density optimization experiment should be performed by seeding a range of cell concentrations and measuring cell viability or the assay signal over time.[9][10]

Q4: How does DMSO concentration affect my cell-based assay?

Dimethyl sulfoxide (DMSO) is a common solvent for test compounds, but it can be toxic to cells at higher concentrations. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%.[11] It is essential to test the tolerance of your specific cell line to a range of DMSO concentrations to determine the maximum non-toxic concentration.

Q5: What are orthogonal assays, and why are they important?

Orthogonal assays are secondary assays that measure the activity of a compound through a different biological or technological approach than the primary screen. They are critical for confirming "hits" and eliminating false positives that may be specific to the primary assay format. For example, if the primary screen is a biochemical assay, a cell-based assay could be used as an orthogonal follow-up.

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density in a 384-Well Plate

Objective: To determine the optimal number of cells to seed per well for a cell-based assay to ensure they are in a healthy, logarithmic growth phase at the time of measurement.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • 384-well clear-bottom, black-walled tissue culture-treated microplates

  • Reagent for assessing cell viability (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence or fluorescence

Methodology:

  • Cell Preparation: Harvest and count cells, ensuring a single-cell suspension.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve a range of seeding densities (e.g., from 500 to 20,000 cells per well).

  • Cell Seeding: Using a multichannel pipette or liquid handler, dispense a fixed volume (e.g., 40 µL) of each cell dilution into replicate wells of a 384-well plate. Include wells with medium only as a background control.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for the desired assay duration (e.g., 24, 48, and 72 hours). It is recommended to set up a separate plate for each time point.

  • Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on a plate reader at the appropriate wavelength.

  • Data Analysis: Subtract the average background signal from all data points. Plot the signal versus the number of cells seeded for each time point. The optimal seeding density will be in the linear range of this curve at the desired assay time point.

Protocol 2: Checkerboard Titration for Optimizing Antibody Concentrations in ELISA

Objective: To determine the optimal concentrations of capture and detection antibodies for a sandwich ELISA to maximize the signal-to-noise ratio.

Materials:

  • 96-well ELISA plate

  • Capture antibody

  • Detection antibody (conjugated to an enzyme, e.g., HRP)

  • Antigen standard

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Wash buffer (e.g., PBST)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Methodology:

  • Capture Antibody Coating: Prepare serial dilutions of the capture antibody in coating buffer (e.g., ranging from 0.5 to 8 µg/mL). Coat the columns of a 96-well plate with the different concentrations of capture antibody. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Antigen Incubation: Wash the plate. Add a constant, saturating concentration of the antigen standard to all wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Prepare serial dilutions of the detection antibody in blocking buffer (e.g., ranging from 0.05 to 2 µg/mL). Add the different concentrations of detection antibody to the rows of the plate. Incubate for 1-2 hours at room temperature.

  • Substrate Reaction: Wash the plate. Add the substrate to each well and incubate in the dark until a color develops.

  • Stopping and Reading: Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Create a heat map or a 3D plot of the signal intensity versus the concentrations of the capture and detection antibodies. The optimal combination will be the one that provides the highest signal with the lowest background.

Data Presentation

Table 1: Example Z'-Factor Calculation

This table provides an example of raw data and the step-by-step calculation of the Z'-factor for an HTS assay.

ReplicatePositive Control SignalNegative Control Signal
11250150
21300165
31280140
41320155
51290160
61310145
Mean (µ) 1291.7 152.5
Std Dev (σ) 24.8 8.5

Z'-Factor Calculation:

Z' = 1 - [ (3 * σ_positive) + (3 * σ_negative) ] / | µ_positive - µ_negative | Z' = 1 - [ (3 * 24.8) + (3 * 8.5) ] / | 1291.7 - 152.5 | Z' = 1 - [ 74.4 + 25.5 ] / 1139.2 Z' = 1 - 99.9 / 1139.2 Z' = 0.91

An interpretation of this Z'-factor of 0.91 indicates an excellent assay suitable for high-throughput screening.[8]

Table 2: Comparison of ELISA Blocking Buffers

The choice of blocking buffer can significantly impact the signal-to-noise ratio in an ELISA. This table provides a qualitative comparison of common blocking buffers.

Blocking BufferTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBST- Generally effective. - Well-characterized.- Can have lot-to-lot variability. - May cross-react with some antibodies.
Non-Fat Dry Milk 1-5% in PBST- Inexpensive and readily available.- May contain phosphoproteins that interfere with phospho-specific antibodies. - Can mask some epitopes.
Casein 1% in PBS- Effective at reducing non-specific binding.- Can also contain phosphoproteins. - May precipitate out of solution.
Fish Gelatin 0.5-2% in PBST- Reduces cross-reactivity with mammalian-derived antibodies and samples.- Can be less effective than other blockers for some assays.
Commercial Blockers Varies- Often protein-free, reducing cross-reactivity. - Optimized for high performance and stability.- More expensive than home-brew options.

Visualizations

HTS_Troubleshooting_Workflow start Assay Fails QC (e.g., Z' < 0.5) var High Variability? start->var snr Low Signal-to-Noise? var->snr No lh Check Liquid Handling - Calibration - Technique var->lh Yes ci Suspected Compound Interference? snr->ci No reagents Optimize Reagent Concentrations - Checkerboard titration snr->reagents Yes pass Assay Passes QC ci->pass No counterscreen Perform Counter-Screens - Autofluorescence - Luciferase inhibition ci->counterscreen Yes edge_effects Address Edge Effects - Exclude outer wells - Use specialized plates lh->edge_effects cells Optimize Cell Seeding - Homogenous suspension - Optimize density edge_effects->cells cells->snr blocking Optimize Blocking - Test different blockers reagents->blocking incubation Optimize Incubation Times & Temperatures blocking->incubation incubation->ci orthogonal Confirm with Orthogonal Assays counterscreen->orthogonal orthogonal->pass

Caption: A logical workflow for troubleshooting common HTS assay development issues.

Signaling_Pathway_Example cluster_0 Cell Membrane Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus ReporterGene Reporter Gene (e.g., Luciferase) Signal Detectable Signal ReporterGene->Signal expression leads to

Caption: A simplified signaling pathway commonly targeted in cell-based HTS assays.

References

Technical Support Center: Managing Exothermic Reactions in Organic Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing exothermic reactions during the scale-up of organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively transitioning chemical processes from the laboratory to pilot plant and production scales.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

1. Q: My reaction temperature is rising unexpectedly and rapidly. What should I do?

A: An unexpected and rapid temperature rise could be a sign of a potential thermal runaway. Immediate action is required.

  • Immediate Actions:

    • Stop the addition of any reagents immediately.[1]

    • Maximize cooling to the reactor jacket.

    • If the temperature continues to rise and approaches the boiling point of the solvent or the decomposition temperature of any component, prepare to implement emergency procedures.

    • If available and part of your pre-planned safety protocol, add a quenching agent to stop the reaction.[2]

    • Alert your safety team and evacuate the area if the situation cannot be controlled.

  • Root Cause Analysis After Stabilization:

    • Inadequate Heat Removal: The cooling capacity of the larger reactor may be insufficient for the heat generated. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat transfer less efficient.[3][4]

    • Accumulation of Unreacted Reagents: If the initial reaction temperature was too low, or the addition rate was too fast, reactants may have accumulated. A subsequent small temperature increase could then trigger a rapid, uncontrolled reaction of the built-up material.[3][5]

    • Mixing Issues: Inefficient stirring in a larger vessel can lead to localized hot spots where the reaction rate accelerates, initiating a runaway.[6][7]

    • Contamination: An unexpected catalyst or contaminant could have been introduced, increasing the reaction rate.[8]

2. Q: My reaction is not reaching the expected temperature after the initial exotherm. What could be the cause?

A: This issue often points to problems with heat retention or reaction kinetics at a larger scale.

  • Possible Causes:

    • Excessive Heat Loss: While less common for exothermic reactions at scale, if the reaction is only mildly exothermic, the larger surface area of the reactor could be dissipating heat to the environment more effectively than anticipated, especially if the reactor is not well-insulated.

    • Slower Reaction Kinetics: The mass transfer (mixing) in the larger reactor might be less efficient than in the lab.[6] This can slow down the reaction rate, leading to a lower rate of heat generation.

    • Incorrect Reagent Concentration: A dilution error during scale-up could result in a slower reaction and less heat evolution.

  • Troubleshooting Steps:

    • Verify the concentration of all reactants.

    • Evaluate the efficiency of the stirring system. For larger volumes, overhead stirrers are generally more effective than magnetic stir bars.[7]

    • Gently increase the jacket temperature to compensate for heat loss, while carefully monitoring for any sudden temperature increases.

3. Q: I'm seeing a secondary, unexpected exotherm. What does this signify?

A: A secondary exotherm is a serious safety concern and often indicates an undesired side reaction or decomposition.

  • Potential Causes:

    • Decomposition: The initial reaction exotherm may have raised the temperature to a point where a reactant, intermediate, product, or solvent begins to decompose exothermically.[5][9]

    • Consecutive Reactions: The product of the initial reaction might be undergoing a subsequent, more exothermic reaction.[5]

  • What to Do:

    • Treat this with the same urgency as a primary runaway reaction (see question 1).

    • After stabilization, a thorough thermal hazard analysis is crucial before attempting the reaction again. Techniques like Differential Scanning Calorimetry (DSC) can help identify the onset temperature of decomposition reactions.[5][10]

Frequently Asked Questions (FAQs)

This section covers broader topics related to the principles of scaling up exothermic reactions.

1. Q: What is reaction calorimetry and why is it essential for scale-up?

A: Reaction calorimetry is an experimental technique used to measure the heat released or absorbed by a chemical reaction under controlled conditions that mimic a larger reactor.[11][12] It is crucial for safe scale-up because it provides critical quantitative data, including:

  • Heat of Reaction (ΔHr): The total amount of heat released. This value scales linearly with the amount of material.[9]

  • Heat Flow Profile: The rate of heat release over time, which helps determine the required cooling capacity of the plant reactor.[5]

  • Maximum Heat Release Rate: The peak thermal power the reaction generates. The reactor's cooling system must be able to handle this output.[5]

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail.[6][11] This is a worst-case scenario calculation that informs the severity of a potential runaway.

By understanding these parameters, you can design a safe process, for example, by adjusting the feed rate of a reactant to ensure the heat generation rate never exceeds the reactor's cooling capacity.[9][13]

2. Q: How does reactor choice and material of construction impact heat management?

A: The reactor's size, geometry, and material of construction significantly influence its heat transfer capabilities.

  • Surface Area-to-Volume Ratio: As the reactor volume increases, the ratio of heat transfer area (the reactor wall) to the reaction volume decreases. This is a fundamental challenge of scale-up, as it becomes progressively harder to remove heat.[4]

  • Material of Construction: Different materials have vastly different thermal conductivities. This property affects the overall heat transfer coefficient (U), which dictates how efficiently heat can be removed from the reaction.

MaterialRelative Thermal ConductivityImplications for Exothermic Reactions
Stainless Steel GoodOffers a good balance of heat transfer, chemical resistance, and cost.[14]
Hastelloy ModerateUsed for highly corrosive processes, with a slight penalty in heat transfer compared to stainless steel.[14]
Glass-Lined Steel PoorThe glass lining acts as an insulator, significantly reducing heat transfer.[14] Reactors of this type require larger surface areas or a greater temperature difference for effective cooling.
PTFE-Lined Very PoorHighly insulating and should only be used when extreme chemical resistance is necessary and the exotherm is very mild.[14]

3. Q: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR) and why is it important?

A: The MTSR is the maximum temperature the reaction mixture would reach following a cooling failure, assuming all the accumulated, unreacted material reacts.[15] It is a crucial safety parameter that helps classify the risk of a process.

There are different scenarios based on the relationship between the MTSR, the solvent boiling point (Tb), and the decomposition temperature (Td):

  • Scenario A (MTSR < Tb): The reaction can be controlled even with a cooling failure, as the temperature will not reach the boiling point.

  • Scenario B (MTSR > Tb but < Td): A cooling failure would lead to the solvent boiling, which can provide some evaporative cooling. However, this will cause a pressure increase in the reactor, which must be safely managed.

  • Scenario C (MTSR > Td): This is the most dangerous scenario. A cooling failure could lead to a temperature that initiates a hazardous decomposition reaction, potentially resulting in a severe thermal runaway and overpressurization.[15]

Experimental Protocols

1. Protocol: Determining Heat of Reaction using Reaction Calorimetry (RC1)

This is a simplified methodology for a heat flow calorimeter.

  • Calibration: Before the reaction, a calibration heater with a known power output is used to determine the overall heat transfer coefficient (U) between the reactor and the jacket at the intended process temperature.

  • Reaction Setup: The reactor is charged with the initial reactants and solvent. The system is brought to the desired starting temperature (Tr), and the cooling/heating jacket is set to a constant temperature (Tj).

  • Reagent Addition: The limiting reagent is added at a controlled rate (semi-batch operation), mimicking the planned large-scale process.

  • Data Logging: Throughout the addition and a subsequent holding period, the system continuously records Tr and Tj.

  • Calculation: The heat flow (q) at any given time is calculated using the formula: q = U * A * (Tr - Tj) where A is the heat transfer area.

  • Analysis: Integrating the heat flow over the course of the reaction gives the total heat of reaction (ΔHr). The peak value of the heat flow gives the maximum power output.[5]

Visualizations

Troubleshooting_Exotherm Start Unexpected Rapid Temperature Rise Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Max_Cooling Maximize Cooling to Reactor Stop_Addition->Max_Cooling Monitor_Temp Is Temperature Still Rising? Max_Cooling->Monitor_Temp Emergency Initiate Emergency Procedures (e.g., Quench, Evacuate) Monitor_Temp->Emergency Yes Stable Temperature is Under Control Monitor_Temp->Stable No Investigate Post-Incident Investigation: - Check Cooling Capacity - Review Addition Rate & Temp - Assess Mixing Efficiency Stable->Investigate

Caption: Troubleshooting workflow for an unexpected temperature rise.

Thermal_Hazard_Assessment_Workflow Start Proposed Synthesis Route Screening Step 1: Thermal Screening (DSC) - Identify decomposition onsets - Estimate energy release Start->Screening Is_Decomp_Hazard Decomposition Hazard Identified? Screening->Is_Decomp_Hazard Calorimetry Step 2: Reaction Calorimetry (RC1) - Measure Heat of Reaction (ΔHr) - Determine Heat Flow Rate - Calculate Adiabatic Rise (ΔTad) Is_Decomp_Hazard->Calorimetry No Redesign Modify or Redesign Process (e.g., change solvent, temp, reagent concentration) Is_Decomp_Hazard->Redesign Yes Is_Exotherm_High High Heat of Reaction or Rapid Heat Release? Calorimetry->Is_Exotherm_High Adiabatic_Test Step 3: Adiabatic Calorimetry (ARC) - Simulate worst-case scenario - Measure pressure generation Is_Exotherm_High->Adiabatic_Test Yes Safe_Process Define Safe Operating Conditions for Scale-Up Is_Exotherm_High->Safe_Process No Adiabatic_Test->Safe_Process Safety_Parameters_Relationship cluster_Inputs Experimental Data cluster_Calculations Calculated Risk Parameters cluster_Decision Safety Decision Heat_of_Reaction Heat of Reaction (ΔHr) Adiabatic_Rise Adiabatic Temp Rise (ΔTad = ΔHr / Cp) Heat_of_Reaction->Adiabatic_Rise Heat_Capacity Heat Capacity (Cp) Heat_Capacity->Adiabatic_Rise Heat_Transfer_Coeff Heat Transfer Coefficient (U) MTSR Max Temperature of Synthesis Reaction (MTSR) Heat_Transfer_Coeff->MTSR Decomp_Onset Decomposition Onset Temp (Td) Go_NoGo Scale-Up Go / No-Go Decomp_Onset->Go_NoGo Critical Limit Adiabatic_Rise->MTSR MTSR->Go_NoGo if MTSR << Td

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Novel Organic Compounds: Confirming the Molecular Structure of Synthesized C31H26ClN3O3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the unambiguous confirmation of a newly synthesized compound's molecular structure is a critical step. This guide provides a comparative overview of the essential analytical techniques required to elucidate the structure of a complex organic molecule, exemplified by the hypothetical compound C31H26ClN3O3. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis, offering insights into their respective strengths and the data they provide.

The structural elucidation of an organic compound is a puzzle where different analytical methods provide complementary pieces of information.[1][2] While no single technique can unequivocally determine a complex structure on its own, their combined application allows for a comprehensive and definitive characterization.[3]

Workflow for Structural Elucidation

The process of confirming the structure of a newly synthesized compound follows a logical progression of analytical techniques. This workflow ensures that each step builds upon the information gathered in the previous one, leading to a confident structural assignment.

G synthesis Synthesized Compound (this compound) purification Purification (e.g., Chromatography, Crystallization) synthesis->purification elemental Elemental Analysis purification->elemental ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern purification->ms ir Infrared (IR) Spectroscopy - Functional Groups purification->ir nmr NMR Spectroscopy (1H, 13C, 2D) - Carbon-Hydrogen Framework - Connectivity purification->nmr xray Single-Crystal X-ray Diffraction (If crystalline) purification->xray structure Confirmed Molecular Structure elemental->structure ms->structure ir->structure nmr->structure xray->structure

A typical experimental workflow for the structural confirmation of a newly synthesized organic compound.

Comparison of Key Analytical Techniques

The following table summarizes the primary analytical techniques used for molecular structure determination, highlighting the information they provide and their principal applications.

Analytical Technique Information Provided Primary Application in Structure Elucidation
Elemental Analysis Percentage composition of elements (C, H, N, S, etc.).Confirms the empirical formula of the compound.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[4]Determines the molecular formula (with High-Resolution MS) and provides clues about structural components.[4][5]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).[1][4]Identifies key chemical bonds and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships.[1][4]Provides the most comprehensive picture of the molecule's connectivity and stereochemistry.
Single-Crystal X-ray Diffraction Precise 3D arrangement of atoms in a crystalline solid.Offers unambiguous determination of the molecular structure, including absolute stereochemistry.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in confirming the molecular structure of a compound like this compound.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact molecular weight and confirm the molecular formula.

  • Methodology: A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is calibrated to high accuracy. The mass-to-charge ratio (m/z) of the molecular ion is measured to four or five decimal places.

  • Data Interpretation: The experimentally determined exact mass is compared to the theoretical exact mass of the proposed formula, this compound. A mass accuracy of within 5 ppm is generally considered confirmation of the molecular formula.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands that indicate the presence of specific functional groups. For this compound, one might expect to see bands corresponding to C=O (carbonyl), C=N, C-Cl, N-H, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. A series of experiments are performed:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the piecing together of the molecular structure by identifying which atoms are connected to each other.

  • Data Interpretation: The chemical shifts, integration (for ¹H), and coupling constants in the 1D spectra, along with the cross-peaks in the 2D spectra, are used to assemble the final molecular structure.

Elemental Analysis
  • Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen.

  • Methodology: A precisely weighed amount of the pure compound is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are quantitatively measured.

  • Data Interpretation: The experimental percentages of C, H, and N are compared to the theoretical percentages calculated for the molecular formula this compound. A close agreement (typically within ±0.4%) supports the proposed formula.

By systematically applying these analytical techniques and integrating the data from each, researchers can confidently confirm the molecular structure of a newly synthesized compound, a crucial step in the journey of drug discovery and development.

References

Comparative Analysis of C31H26ClN3O3 (Quizartinib) with Existing Therapeutic Agents for FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel therapeutic agent C31H26ClN3O3, identified as Quizartinib, against existing therapeutic agents for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis.[1][2] This analysis focuses on the comparative efficacy, mechanism of action, and safety profiles of Quizartinib and other prominent FLT3 inhibitors, supported by experimental data from preclinical and clinical studies.

Introduction to this compound (Quizartinib)

Quizartinib is a potent and selective second-generation FLT3 inhibitor.[3] It is an oral small molecule that primarily targets the FLT3 receptor, particularly in patients with internal tandem duplication (ITD) mutations.[4][5] The FLT3-ITD mutation leads to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells.[6] Quizartinib binds to the ATP-binding domain of the FLT3 receptor, inhibiting its autophosphorylation and downstream signaling, which ultimately leads to apoptosis of cancer cells.[4][6]

Comparative Landscape of FLT3 Inhibitors

The therapeutic landscape for FLT3-mutated AML includes several targeted inhibitors. This guide focuses on a comparison between Quizartinib and three other key agents: Gilteritinib, Midostaurin, and Sorafenib. These agents differ in their selectivity, potency, and approved indications.[7]

Data Presentation: Quantitative Comparison of FLT3 Inhibitors

The following tables summarize key quantitative data from clinical trials to facilitate a direct comparison of Quizartinib with other FLT3 inhibitors.

Table 1: Clinical Efficacy in Relapsed/Refractory FLT3-Mutated AML

Therapeutic AgentClinical TrialMedian Overall Survival (OS)Overall Response Rate (ORR)Complete Remission (CR) + Complete Remission with Partial Hematologic Recovery (CRh)
Quizartinib QuANTUM-R6.2 months48%27%
Gilteritinib ADMIRAL9.3 months[8]54.3%[9]21%[8]
Sorafenib (Various studies)5.9 - 11.1 months[9][10]-39% (in post-allo-SCT relapse)[10]

Table 2: Clinical Efficacy in Newly Diagnosed FLT3-Mutated AML (in combination with chemotherapy)

Therapeutic AgentClinical TrialMedian Overall Survival (OS)Event-Free Survival (EFS)
Quizartinib QuANTUM-First31.9 months16.6 months[11]
Midostaurin RATIFY74.7 months[12]8.2 months
Placebo + Chemo QuANTUM-First15.1 months[11]10.6 months[11]
Placebo + Chemo RATIFY25.6 months[12]3.0 months

Table 3: Comparative Inhibitory Activity

Therapeutic AgentType of InhibitorTarget Mutations
Quizartinib Type IIFLT3-ITD
Gilteritinib Type IFLT3-ITD and FLT3-TKD[2][13]
Midostaurin Type I (Multi-kinase)FLT3-ITD and FLT3-TKD[13]
Sorafenib Type II (Multi-kinase)FLT3-ITD[13]

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Inhibition

The diagram below illustrates the FLT3 signaling pathway and the mechanism of inhibition by Quizartinib. In FLT3-mutated AML, the receptor is constitutively active, leading to the activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which promote cell proliferation and survival. Quizartinib blocks this signaling cascade.[6]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quizartinib Quizartinib (this compound) Quizartinib->FLT3 MTT_Assay_Workflow start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells add_inhibitor Add varying concentrations of FLT3 inhibitor seed_cells->add_inhibitor incubate_cells Incubate for 24-72 hours add_inhibitor->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (IC50 determination) read_absorbance->analyze end End analyze->end

References

A Comparative Analysis of Quizartinib (C31H26ClN3O3) and Other FLT3 Inhibitors in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Quizartinib (C31H26ClN3O3) against other prominent FLT3 inhibitors across various Acute Myeloid Leukemia (AML) cell lines. The data presented is supported by experimental protocols and visualizations to facilitate a comprehensive understanding of their comparative efficacy.

Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] It has demonstrated significant anti-leukemic activity, particularly in AML patients harboring FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis.[2] This guide evaluates the in vitro activity of Quizartinib in comparison to other FLT3 inhibitors, namely Gilteritinib, Midostaurin, Sorafenib, and Crenolanib, across different AML cell lines.

Comparative Biological Activity of FLT3 Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Quizartinib and its alternatives in various AML cell lines, providing a quantitative comparison of their biological activity. Lower IC50 values indicate greater potency.

Cell LineFLT3 StatusQuizartinib IC50 (nM)Gilteritinib IC50 (nM)Midostaurin IC50 (nM)Sorafenib IC50 (nM)Crenolanib IC50 (nM)
MOLM-13 FLT3-ITD0.89[3]2.9[4]~200[5]-4.9[6]
MV4-11 FLT3-ITD0.40[3]0.92[4]--1.3[6]
MOLM-14 FLT3-ITD0.73[3]-~3[7]--
Ba/F3 (FLT3-ITD) FLT3-ITD (Transfected)0.46[4]1.8[4]<10--
Ba/F3 (FLT3-D835Y) FLT3-TKD (Transfected)5.7[4]1.6[4]<10-8.7
HL-60 FLT3-WT->100[8]~250[9]--
OCI-AML3 FLT3-WT--Resistant[5]--

Experimental Protocols

The determination of IC50 values is crucial for assessing the efficacy of therapeutic compounds. The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay, a common method used to generate the data presented above.

MTT Cell Viability Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[11]

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Quizartinib and other FLT3 inhibitors

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the AML cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to acclimate.

  • Drug Treatment:

    • Prepare serial dilutions of Quizartinib and the other test compounds in the complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for an additional 2-4 hours at 37°C.[13] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

    • Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well using a multi-well spectrophotometer at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the drug concentration that results in a 50% reduction in cell viability.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the context of this research, the following diagrams, created using the DOT language, illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating FLT3 inhibitors.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT5->Proliferation Quizartinib Quizartinib Quizartinib->Dimerization Inhibits

Caption: FLT3 Signaling Pathway and the inhibitory action of Quizartinib.

Experimental_Workflow Start Start Cell_Culture Culture AML Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment Treat with FLT3 Inhibitors Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Assay Perform MTT Cell Viability Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance (570 nm) MTT_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values & Compare Potency Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro evaluation of FLT3 inhibitors.

Conclusion

The presented data indicates that Quizartinib is a highly potent FLT3 inhibitor, exhibiting low nanomolar IC50 values in FLT3-ITD positive AML cell lines. Its efficacy is comparable to or greater than other tested second-generation inhibitors like Gilteritinib and Crenolanib in specific cell lines. All three of these second-generation inhibitors demonstrate significantly greater potency than the first-generation inhibitors, Midostaurin and Sorafenib. The provided experimental protocol for the MTT assay offers a standardized method for reproducing and expanding upon these findings. The signaling pathway and workflow diagrams serve as visual aids to better understand the mechanism of action and the experimental process involved in the evaluation of these targeted therapies. This comparative guide aims to support informed decision-making in the research and development of novel AML treatments.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of experimental spectroscopic data with theoretical models, using 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide as a case study.

In the field of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. A powerful approach to elucidate the structure and electronic properties of complex organic molecules involves a synergistic combination of experimental spectroscopic techniques and theoretical computational modeling. This guide provides a detailed comparison of the experimental spectroscopic data for the bioactive compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with its theoretically predicted values obtained through Density Functional Theory (DFT) calculations.

Experimental and Theoretical Data Comparison

The correlation between experimentally measured and theoretically calculated spectroscopic data provides a high degree of confidence in the structural assignment of a synthesized molecule. Below is a summary of the key spectroscopic data for 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The experimental FT-IR and FT-Raman spectra were recorded for the title compound and compared with the vibrational frequencies calculated using DFT at the B3LYP/gen level of theory. The potential energy distribution (PED) was used to assign the vibrational modes.

Functional GroupExperimental FT-IR (cm⁻¹)Theoretical FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical FT-Raman (cm⁻¹)Vibrational Mode Assignment
N-H3281338032813380Stretching
C-H (Aromatic)3065310530643105Stretching
C=O1682167516821675Stretching
C=N (Pyrazine)1580157515811575Stretching
C-Cl845850845850Stretching
C-I530535530535Stretching

Note: The theoretical wavenumbers are often scaled to account for anharmonicity and other computational approximations.

Methodologies for Experimental and Theoretical Analysis

A clear understanding of the methodologies employed is crucial for the interpretation and replication of the results.

Experimental Protocols

Synthesis of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide: The title compound was synthesized and purified according to established organic synthesis protocols.

Spectroscopic Measurements:

  • FT-IR Spectroscopy: The FT-IR spectrum was recorded on a spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The FT-Raman spectrum was obtained using a laser with an excitation wavelength of 1064 nm.

Theoretical Modeling Protocol

Computational Details:

  • Software: Gaussian 09 program package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: A suitable basis set, such as 'gen' which allows for different basis sets for different atoms, was employed.

  • Geometry Optimization: The molecular geometry was fully optimized in the gas phase.

  • Vibrational Frequency Calculation: Vibrational frequencies were calculated at the optimized geometry to confirm it as a true minimum on the potential energy surface and to obtain the theoretical vibrational spectra.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to study donor-acceptor interactions within the molecule.

Workflow for Comparative Spectroscopic Analysis

The logical flow from experimental data acquisition to its comparison with theoretical models is a critical aspect of modern chemical characterization. The following diagram illustrates this workflow.

G cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow synthesis Synthesis and Purification of Compound ftir FT-IR Spectroscopy synthesis->ftir ftraman FT-Raman Spectroscopy synthesis->ftraman nmr NMR Spectroscopy synthesis->nmr comparison Data Comparison and Analysis ftir->comparison ftraman->comparison nmr->comparison dft DFT Calculation (Geometry Optimization) freq Vibrational Frequency Calculation dft->freq nmr_calc NMR Chemical Shift Calculation dft->nmr_calc freq->comparison nmr_calc->comparison report Publication/Report Generation comparison->report

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

Signaling Pathway of Analysis Logic

The decision-making process in characterizing a novel compound involves a logical pathway that integrates both experimental and theoretical findings.

G start Novel Compound Synthesized exp_data Acquire Experimental Spectroscopic Data (IR, NMR, etc.) start->exp_data theo_model Construct Theoretical Model and Perform DFT Calculations start->theo_model compare Compare Experimental and Theoretical Data exp_data->compare theo_model->compare match Good Correlation compare->match Yes no_match Poor Correlation compare->no_match No structure_confirm Structure Confirmed match->structure_confirm revise Revise Proposed Structure or Computational Method no_match->revise revise->theo_model

Caption: Logical pathway for structural elucidation of a new compound.

This guide demonstrates the power of combining experimental spectroscopy with theoretical calculations for the unambiguous characterization of complex organic molecules. The presented data and workflows for 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide serve as a practical example for researchers in the field.

A Comparative Analysis of Novel Compounds Targeting Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy and safety profiles of three novel compounds in late-stage clinical development for the treatment of advanced or metastatic breast cancer: Capivasertib, Datopotamab Deruxtecan, and Lasofoxifene. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these emerging therapeutic options.

Executive Summary

Recent clinical trials have demonstrated promising results for a new wave of targeted therapies against breast tumors, offering potential new treatment avenues for patients with resistant or advanced disease. This guide synthesizes key findings from the CAPItello-291, TROPION-Breast01, and ELAINE 1 clinical trials, focusing on the efficacy and safety of Capivasertib, Datopotamab Deruxtecan, and Lasofoxifene, respectively. Each compound employs a distinct mechanism of action, targeting different molecular pathways implicated in breast cancer progression.

Compound Overview and Mechanism of Action

  • Capivasertib (AZD5363): A potent and selective inhibitor of the serine/threonine kinase AKT (Protein Kinase B).[1][2] Capivasertib targets all three isoforms of AKT (AKT1, AKT2, and AKT3) and is being investigated in hormone receptor-positive (HR+), HER2-negative breast cancer, particularly in tumors with alterations in the PI3K/AKT/PTEN pathway.[1][3][4][5]

  • Datopotamab Deruxtecan (Dato-DXd): An antibody-drug conjugate (ADC) composed of a humanized monoclonal antibody targeting Trophoblast cell surface antigen 2 (TROP2) linked to a topoisomerase I inhibitor payload.[6] TROP2 is a transmembrane glycoprotein that is highly expressed in several solid tumors, including breast cancer.[7]

  • Lasofoxifene: A third-generation, non-steroidal selective estrogen receptor modulator (SERM) that has been shown to have antitumor activity in estrogen receptor-positive (ER+), HER2-negative breast cancer, particularly in tumors harboring ESR1 mutations.[8][9]

Comparative Efficacy Data

The following table summarizes the key efficacy endpoints from the respective clinical trials.

Compound (Trial)Patient PopulationTreatment ArmComparator ArmPrimary EndpointResult
Capivasertib (CAPItello-291)HR+/HER2- advanced breast cancer, progressed on aromatase inhibitorCapivasertib + FulvestrantPlacebo + FulvestrantProgression-Free Survival (PFS)Overall: 7.2 months vs 3.6 months (HR: 0.60)[5][10] PIK3CA/AKT1/PTEN-altered: 7.3 months vs 3.1 months (HR: 0.50)[1][5]
Datopotamab Deruxtecan (TROPION-Breast01)Inoperable or metastatic HR+/HER2- breast cancer, 1-2 prior lines of chemotherapyDatopotamab DeruxtecanInvestigator's Choice of Chemotherapy (ICC)Progression-Free Survival (PFS)6.9 months vs 4.9 months (HR: 0.63)[7]
Lasofoxifene (ELAINE 1)ER+/HER2- metastatic breast cancer with ESR1 mutation, progressed on AI + CDK4/6iLasofoxifeneFulvestrantProgression-Free Survival (PFS)5.6 months vs 3.7 months (HR: 0.699)[8]
Objective Response Rate (ORR) 13.2% vs 2.9%

Comparative Safety and Tolerability

An indirect comparison of the TROP2-targeting ADCs, Sacituzumab Govitecan (SG) and Datopotamab Deruxtecan (Dato-DXd), revealed distinct safety profiles.[11][12]

Adverse Event (Grade ≥3)Datopotamab DeruxtecanSacituzumab Govitecan
Neutropenia 1%49%[11][12]
Diarrhea N/A (SG only)9.2%[11][12]
Stomatitis 6.9%1.4%[11][12]
Febrile Neutropenia N/A (SG only)5.6%[11][12]
Anemia 1.7%19%[11][12]

Data from an indirect comparison of nine studies.[11][12]

Experimental Protocols

CAPItello-291 (NCT04305496)
  • Study Design: A Phase III, double-blind, randomized, placebo-controlled trial.[13][14]

  • Patient Population: Adult patients with histologically confirmed HR-positive, HER2-negative locally advanced or metastatic breast cancer whose disease has recurred or progressed during or after aromatase inhibitor therapy, with or without a CDK4/6 inhibitor.[15]

  • Treatment Arms:

    • Capivasertib (400 mg, orally, twice daily on an intermittent schedule of 4 days on, 3 days off) in combination with fulvestrant (500 mg, intramuscularly, on days 1 and 15 of cycle 1, and then on day 1 of each subsequent 28-day cycle).[13]

    • Placebo in combination with fulvestrant.[13]

  • Primary Endpoints: Progression-free survival in the overall patient population and in a subgroup of patients with tumors harboring qualifying alterations in the PIK3CA, AKT1, or PTEN genes.[15]

TROPION-Breast01 (NCT05104866)
  • Study Design: A Phase III, open-label, randomized trial.[6]

  • Patient Population: Patients with inoperable or metastatic HR-positive, HER2-negative breast cancer who have received one or two prior lines of systemic chemotherapy.[6][7]

  • Treatment Arms:

    • Datopotamab deruxtecan (6 mg/kg, intravenously, once every 3 weeks).[16]

    • Investigator's choice of single-agent chemotherapy (eribulin, capecitabine, vinorelbine, or gemcitabine).[16]

  • Primary Endpoints: Progression-free survival as assessed by blinded independent central review and overall survival.[16]

ELAINE 1 (NCT03781063)
  • Study Design: An open-label, randomized, phase II, multicenter study.[8][9]

  • Patient Population: Women with ESR1-mutated, ER+/HER2- metastatic breast cancer that had progressed on an aromatase inhibitor plus a CDK4/6 inhibitor.[8]

  • Treatment Arms:

    • Lasofoxifene (5 mg, orally, daily).[8]

    • Fulvestrant (500 mg, intramuscularly, on days 1, 15, and 29, and then every 4 weeks).[8]

  • Primary Endpoint: Progression-free survival.[8]

Visualizations

Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Capivasertib Capivasertib Capivasertib->AKT

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Capivasertib.

Experimental Workflow

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessments (Tumor Biopsy, Imaging, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Arm_A Experimental Arm (e.g., Novel Compound) Randomization->Arm_A Arm_B Control Arm (e.g., Standard of Care) Randomization->Arm_B Treatment_Cycle Treatment Cycles Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Monitoring Safety & Efficacy Monitoring Treatment_Cycle->Monitoring Monitoring->Treatment_Cycle Continue if no progression/ unacceptable toxicity End_of_Treatment End of Treatment Monitoring->End_of_Treatment Progression or unacceptable toxicity Survival_Followup Survival Follow-up End_of_Treatment->Survival_Followup Data_Analysis Data Analysis (PFS, OS, etc.) Survival_Followup->Data_Analysis

Caption: Generalized workflow for a randomized controlled clinical trial.

References

A Comparative Guide to In Vivo and In Vitro Efficacy Verification for Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug discovery, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates.[1][2] This process hinges on a tiered approach, beginning with in vitro assays to determine cellular activity and culminating in in vivo studies to assess efficacy and toxicity in a whole-organism context.[3][4][5] This guide provides a comparative overview of in vitro and in vivo methodologies for two hypothetical novel compounds, Cmpd-A and Cmpd-B , benchmarked against a standard-of-care chemotherapeutic agent, Doxorubicin .

Experimental Workflow Overview

The progression from initial compound screening to preclinical validation follows a structured workflow. High-throughput in vitro assays are first employed to screen libraries of compounds and identify those with desired biological activity.[6] Promising candidates then undergo more detailed in vitro characterization before advancing to in vivo models to evaluate their efficacy and safety in a more complex biological system.[7][8]

G cluster_0 In Vitro Screening cluster_1 In Vitro Validation cluster_2 In Vivo Efficacy Testing a Compound Library b High-Throughput Screening (e.g., Cell Viability Assay) a->b c Hit Identification b->c d IC50 Determination c->d Promising Hits e Mechanism of Action Studies (e.g., Western Blot) d->e f Lead Candidate Selection e->f g Xenograft Model Development f->g Lead Compound h Compound Administration & Monitoring g->h i Efficacy & Toxicity Assessment h->i j IND-Enabling Studies i->j Preclinical Candidate

Caption: General workflow for drug efficacy verification.

In Vitro Efficacy Evaluation

Initial screening of novel compounds is typically performed using a panel of cancer cell lines to assess their cytotoxic or cytostatic effects.[2][6] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of different compounds.[9] A lower IC50 value indicates a more potent compound.[9]

Comparative In Vitro Potency (IC50)

The table below summarizes the IC50 values for Cmpd-A, Cmpd-B, and Doxorubicin across three distinct human cancer cell lines after a 72-hour incubation period.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Cmpd-A 0.85 ± 0.091.21 ± 0.150.65 ± 0.07
Cmpd-B 5.20 ± 0.457.80 ± 0.624.50 ± 0.38
Doxorubicin 0.15 ± 0.020.25 ± 0.030.10 ± 0.01

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO2.[12]

  • Compound Treatment: Prepare serial dilutions of Cmpd-A, Cmpd-B, and Doxorubicin. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.

Mechanism of Action: Target Engagement

To understand how these compounds exert their effects, it's crucial to investigate their impact on specific cellular signaling pathways. For instance, many anticancer drugs target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified kinase signaling cascade. Cmpd-A is hypothesized to be a potent inhibitor of Kinase B, while Doxorubicin acts through a different mechanism (DNA intercalation).

G Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase_C Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription_Factor Kinase_C->Transcription_Factor Activates Proliferation_Survival Proliferation_Survival Transcription_Factor->Proliferation_Survival Promotes Cmpd_A Cmpd_A Cmpd_A->Kinase_B Inhibits Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates

Caption: Targeted inhibition of a proliferation pathway.
Experimental Protocol: Western Blot for Target Engagement

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.[15]

  • Cell Treatment and Lysis: Treat HCT116 cells with IC50 concentrations of Cmpd-A and Doxorubicin for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Kinase B (p-Kinase B), total Kinase B, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the p-Kinase B signal relative to total Kinase B in Cmpd-A treated cells would confirm target engagement.

In Vivo Efficacy Evaluation

Promising compounds from in vitro studies are advanced to in vivo models, often using human tumor xenografts in immunodeficient mice, to evaluate their anti-tumor activity and potential toxicity.[19][20][21]

Comparative In Vivo Efficacy in HCT116 Xenograft Model

The table below shows the results of treating nude mice bearing HCT116 subcutaneous tumors with Cmpd-A, Cmpd-B, and Doxorubicin for 21 days.

Treatment Group (n=8)Dose & ScheduleTumor Growth Inhibition (TGI) (%)Final Mean Tumor Volume (mm³)Body Weight Change (%)
Vehicle Control Saline, daily i.p.01540 ± 210+2.5
Cmpd-A 20 mg/kg, daily i.p.75385 ± 95-1.8
Cmpd-B 50 mg/kg, daily i.p.40924 ± 150-3.5
Doxorubicin 5 mg/kg, weekly i.v.85231 ± 70-8.0

TGI is calculated at the end of the study relative to the vehicle control group. Body weight change is a general indicator of toxicity.

Experimental Protocol: Subcutaneous Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a mixture of medium and Matrigel into the flank of female athymic nude mice.[20]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[19]

  • Compound Administration: Administer the compounds and vehicle control according to the specified doses and schedules.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.[19] Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.[22] Analyze body weight data as a measure of systemic toxicity.

Logical Progression of Preclinical Screening

The drug discovery process is a multi-step, hierarchical process where data from one stage informs the decision to proceed to the next. This tiered approach ensures that only the most promising compounds advance, saving time and resources.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: In Vivo Testing a In Vitro Cell Viability (Multiple Cell Lines) b Identify Potent Compounds (Low IC50) a->b c Mechanism of Action (e.g., Target Engagement) b->c Decision Gate 1: Potency Met? d Confirm On-Target Activity c->d e Xenograft Efficacy Study d->e Decision Gate 2: Mechanism Confirmed? f Assess Anti-Tumor Activity & Tolerability e->f g Advance to Preclinical Development f->g Decision Gate 3: In Vivo Efficacy?

Caption: Tiered logic for advancing a novel compound.

Summary and Conclusion

This guide outlines the standard methodologies for evaluating the efficacy of novel anticancer compounds.

  • In Vitro: Cmpd-A demonstrated significantly higher potency (lower IC50) than Cmpd-B across all cell lines, though it was less potent than the control, Doxorubicin.

  • In Vivo: The in vitro potency of Cmpd-A translated to strong in vivo efficacy, achieving 75% TGI with minimal toxicity. Cmpd-B showed only moderate efficacy in the xenograft model. Doxorubicin, while highly effective, also showed greater toxicity as indicated by significant body weight loss.

Based on this comparative data, Cmpd-A emerges as a promising lead candidate for further preclinical development due to its potent in vitro and in vivo activity coupled with a favorable initial safety profile. Further studies would be required to optimize dosing and explore its efficacy in other preclinical models.

References

A Researcher's Guide to Confirming the Novelty of Prepared Organic Molecules Before Publication

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the novelty of a newly synthesized organic molecule is a critical step before publication. This guide provides a comprehensive overview of the process, from initial database searches to the acquisition and presentation of robust experimental data, ensuring your discovery is recognized as a unique contribution to the scientific community.

I. The Novelty Confirmation Workflow

Confirming the novelty of a molecule is a systematic process that involves both literature and experimental validation. The following workflow outlines the essential steps to ensure that a synthesized compound has not been previously reported.

G A Propose Structure of New Molecule B Comprehensive Database Search A->B C Analyze Search Results B->C D Synthesize the Proposed Molecule C->D E Purify the Compound D->E F Assess Purity (e.g., HPLC, LC-MS) E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Elemental Analysis or HRMS G->H I X-ray Crystallography (if applicable) H->I J Compare Experimental Data with Literature I->J K Prepare Manuscript with Full Data J->K L Submission for Peer Review K->L

Safety Operating Guide

Proper Disposal of C31H26ClN3O3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For the compound with the molecular formula C31H26ClN3O3, a definitive identification of a common chemical name through publicly available resources is not readily achievable. Without a specific chemical identity and its corresponding Safety Data Sheet (SDS), providing detailed and verified disposal procedures is not possible. The information in an SDS is crucial as it outlines the specific hazards, handling precautions, and appropriate disposal methods for a particular substance.

It is imperative for the safety of all laboratory personnel and the protection of the environment that the exact identity of this compound be confirmed before any disposal procedures are initiated.

Recommended Actions for Safe Disposal

Given the inability to definitively identify this compound, the following procedural steps are recommended:

  • Verify Chemical Identity: The first and most critical step is to accurately identify the chemical. Check the original container, label, purchase order, or any accompanying documentation for a specific chemical name, CAS number, or other identifiers. A simple typographical error in the molecular formula can lead to significant differences in chemical properties and hazards.

  • Obtain the Safety Data Sheet (SDS): Once the chemical is correctly identified, obtain its SDS from the manufacturer or supplier. The SDS is the primary source of information for safe handling and disposal. Section 13 of the SDS will provide specific disposal considerations.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the definitive resource for guidance on chemical waste disposal. They will have established protocols that comply with local, state, and federal regulations. Provide them with the exact chemical name and any other available information. They can offer specific instructions for the collection, storage, and disposal of this particular waste stream.

  • Follow General Best Practices for Unidentified Chemical Waste: If the chemical identity cannot be determined, it must be treated as hazardous waste. In this scenario, contact your EHS office immediately. They have specific protocols for handling and disposing of unknown substances. Do not attempt to dispose of an unidentified chemical on your own.

Logical Workflow for Chemical Disposal Decision-Making

The following diagram illustrates the logical steps to be taken when faced with the disposal of a chemical substance.

cluster_0 Chemical Disposal Protocol start Start: Chemical Waste for Disposal identify Identify Chemical (Name, CAS#, etc.) start->identify unknown Chemical Identity Unknown? identify->unknown sds Obtain Safety Data Sheet (SDS) ehs Consult Institutional EHS Office sds->ehs dispose Follow EHS-Approved Disposal Procedure ehs->dispose unknown->sds  No treat_hazardous Treat as Hazardous Waste unknown->treat_hazardous  Yes contact_ehs_unknown Contact EHS for Unknown Chemical Protocol treat_hazardous->contact_ehs_unknown contact_ehs_unknown->dispose

Figure 1: Decision-making workflow for the proper disposal of laboratory chemicals.

Disclaimer: This information is intended as a guide and does not replace the specific instructions provided in a chemical's Safety Data Sheet or the directives from your institution's Environmental Health and Safety office. Always prioritize safety and compliance with all applicable regulations.

Safeguarding Researchers: A Comprehensive Guide to Handling C31H26ClN3O3 and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug discovery and development, researchers frequently synthesize and handle novel chemical compounds. While the specific hazard profile of a new molecule like C31H26ClN3O3 may be unknown, a proactive and rigorous approach to safety is paramount. This guide provides essential, immediate safety and logistical information for handling such compounds, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans, ensuring the well-being of laboratory personnel and the integrity of the research.

When encountering a novel chemical with uncharacterized toxicological properties, it is crucial to treat it as potentially hazardous. This involves a thorough risk assessment and the implementation of stringent safety protocols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the first line of defense against potential chemical exposure. For a novel compound of unknown toxicity, a comprehensive PPE ensemble is required. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldDouble-gloving with chemically resistant gloves (e.g., nitrile)Flame-resistant lab coatN95 respirator or higher, used within a certified chemical fume hood
Running reactions and transfers Chemical splash goggles and a face shieldDouble-gloving with chemically resistant glovesFlame-resistant lab coatWork within a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash goggles and a face shieldDouble-gloving with chemically resistant glovesFlame-resistant lab coatWork within a certified chemical fume hood
Handling solid material Chemical splash gogglesDouble-gloving with chemically resistant glovesFlame-resistant lab coatWork within a certified chemical fume hood

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Operational Plan: Handling with Precision and Care

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.

Experimental Protocol for a Typical Reaction:

  • Preparation: Before starting, ensure all necessary PPE is correctly donned. The chemical fume hood should be inspected to confirm proper airflow.

  • Reagent Handling: Weigh the solid this compound on a tared weigh paper within the fume hood. Use a spatula for transfers to minimize dust generation.

  • Reaction Setup: Slowly add the compound to the reaction vessel containing the solvent. All glassware should be inspected for cracks or defects prior to use.

  • Monitoring: Continuously monitor the reaction from outside the fume hood sash.

  • Work-up: Quench the reaction carefully and perform extractions within the fume hood.

  • Decontamination: All surfaces and equipment that may have come into contact with the chemical should be decontaminated with an appropriate solvent.

Disposal Plan: Responsible Waste Management

The disposal of novel chemical compounds and contaminated materials must be handled with extreme care to protect both personnel and the environment. Since the specific hazards of this compound are unknown, it must be treated as hazardous waste.

Waste Stream Container Labeling Storage Disposal Route
Solid this compound Lined, sealed, and puncture-resistant container"Hazardous Waste - Solid Chemical (this compound)"In a designated and labeled hazardous waste accumulation areaThrough the institution's hazardous waste management program
Contaminated Solvents Labeled, sealed, and chemically compatible solvent waste container"Hazardous Waste - Halogenated/Non-halogenated Organic Solvents"In a designated and labeled hazardous waste accumulation areaThrough the institution's hazardous waste management program
Contaminated PPE Lined and sealed waste bag"Hazardous Waste - Contaminated PPE"In a designated and labeled hazardous waste accumulation areaThrough the institution's hazardous waste management program

The following diagram outlines the logical steps for the safe disposal of chemical waste generated from handling this compound.

Disposal_Plan Start Waste Generated Segregate Segregate Waste Streams (Solid, Liquid, PPE) Start->Segregate Containerize Place in Appropriate Labeled Containers Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Request Request Waste Pickup from EHS Store->Request End Proper Disposal Request->End

Caption: Step-by-step process for the safe disposal of chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently handle novel chemical entities like this compound, fostering a culture of safety and enabling the advancement of scientific discovery without compromising personal or environmental well-being. Regular review of safety procedures and consultation with environmental health and safety (EHS) professionals are essential components of a robust laboratory safety program.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.